4A7C-301
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H38ClN9 |
|---|---|
Molecular Weight |
524.1 g/mol |
IUPAC Name |
N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C27H38ClN9/c1-3-34-11-15-36(16-12-34)25-20-26(37-17-13-35(4-2)14-18-37)33-27(32-25)31-10-9-30-23-7-8-29-24-19-21(28)5-6-22(23)24/h5-8,19-20H,3-4,9-18H2,1-2H3,(H,29,30)(H,31,32,33) |
InChI Key |
WLTYONMUIIBIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC(=N2)NCCNC3=C4C=CC(=CC4=NC=C3)Cl)N5CCN(CC5)CC |
Origin of Product |
United States |
Foundational & Exploratory
The Optimized Nurr1 Agonist 4A7C-301: A Deep Dive into its Mechanism of Action for Parkinson's Disease
For Immediate Release
This technical whitepaper provides an in-depth analysis of the preclinical data and mechanism of action for 4A7C-301, a novel, brain-penetrant Nurr1 agonist, as a potential disease-modifying therapy for Parkinson's disease (PD). The information presented is intended for researchers, scientists, and drug development professionals.
Executive Summary
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of midbrain dopamine (B1211576) (mDA) neurons. The nuclear receptor, Nurr1 (also known as NR4A2), is a critical transcription factor for the development, maintenance, and survival of these neurons, making it a promising therapeutic target.[1][2][3] this compound is an optimized small molecule agonist of Nurr1 derived from a 4-amino-7-chloroquinoline (4A7C) scaffold.[1][2] Preclinical studies have demonstrated its robust neuroprotective and anti-inflammatory effects in both in vitro and in vivo models of Parkinson's disease.[1][2][4] this compound has been shown to protect dopaminergic neurons, ameliorate motor and non-motor deficits, and reduce neuropathological abnormalities without inducing dyskinesia-like behaviors.[1][2][4] This document will detail the core mechanism of action, summarize key quantitative data, outline experimental protocols, and visualize the relevant biological pathways.
Core Mechanism of Action: Nurr1 Agonism
The primary mechanism of action of this compound is its function as a direct agonist of the Nurr1 nuclear receptor.[1][2]
-
Direct Binding and Activation: this compound physically interacts with the ligand-binding domain (LBD) of Nurr1.[5] This binding enhances the transcriptional activity of Nurr1, promoting the expression of genes crucial for dopaminergic neuron function and survival.[1][2]
-
Dual Function Modulation: Nurr1 possesses a dual role that is enhanced by this compound:
-
Transcriptional Activation: It promotes the expression of genes involved in dopamine biosynthesis and homeostasis.
-
Transcriptional Repression: It suppresses the expression of pro-inflammatory genes in microglia and astrocytes, thereby reducing neuroinflammation, a key pathological feature of PD.[3][5]
-
The development of this compound originated from the discovery that three FDA-approved drugs—amodiaquine, chloroquine (B1663885), and glafenine—all share the 4A7C scaffold and exhibit Nurr1 agonist activity.[1][2][5] A systematic medicinal chemistry effort involving over 570 derivatives led to the identification of this compound as an optimized, potent, and brain-penetrant agonist.[1][2]
Signaling and Therapeutic Pathways
The therapeutic effects of this compound are mediated through its modulation of the Nurr1 signaling pathway, which leads to neuroprotection and symptomatic improvement.
Caption: Signaling pathway of this compound action in Parkinson's disease.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy and Binding Affinity
| Assay Type | Compound | Metric | Value | Reference |
| Nurr1 Binding | This compound | IC₅₀ | 50 nM | [6] |
| Nurr1 Activation | This compound | EC₅₀ | ≥10 µM | [6] |
| Nurr1 Binding | Chloroquine | IC₅₀ | >10 µM | [1] |
Table 2: In Vivo Effects in Parkinson's Disease Mouse Models
| Model | Treatment | Outcome Measured | Result | Reference |
| MPTP-induced | This compound | Motor Deficits | Significant Improvement | [1][2] |
| MPTP-induced | This compound | Olfactory Deficits | Significant Improvement | [1][2] |
| MPTP-induced | This compound | Dopaminergic Neuron Count | Protection against loss | [1][2] |
| α-Synuclein Overexpression | This compound | Motor Deficits | Significant Improvement | [1][2] |
| α-Synuclein Overexpression | This compound | Olfactory Deficits | Significant Improvement | [1][2] |
| α-Synuclein Overexpression | This compound | Neuropathology | Amelioration | [1][2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments performed to characterize this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was used to demonstrate the direct binding of this compound to the Nurr1 ligand-binding domain (LBD).
-
Objective: To quantify the binding affinity of this compound to Nurr1-LBD by measuring the displacement of a fluorescently labeled ligand.
-
Materials: Recombinant Nurr1-LBD, fluorescence-labeled hydroxychloroquine (B89500) (HCQ-Fluo), this compound, and Chloroquine (as a comparator).
-
Protocol:
-
A constant concentration of Nurr1-LBD and HCQ-Fluo are incubated together, allowing for a baseline FRET signal to be established.
-
Increasing concentrations of unlabeled this compound or chloroquine are added to the mixture.
-
The unlabeled compounds compete with HCQ-Fluo for binding to the Nurr1-LBD.
-
This competition leads to a dose-dependent decrease in the FRET signal.
-
The signal is measured using a plate reader capable of time-resolved fluorescence.
-
The IC₅₀ value is calculated from the resulting dose-response curve, representing the concentration of the compound required to displace 50% of the fluorescent ligand.[1][6]
-
Caption: Workflow for the TR-FRET binding assay.
Animal Models of Parkinson's Disease
Two primary mouse models were used to evaluate the in vivo efficacy of this compound.
-
MPTP-Induced Model: This model mimics the environmental toxin-induced pathology of Parkinson's disease.
-
Protocol: Male mice are administered with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
-
Treatment: this compound is administered to the mice before or after MPTP intoxication.
-
Endpoints: Behavioral tests (e.g., pole test, open field test for motor function; olfactory tests) and post-mortem analysis of brain tissue to quantify dopaminergic neuron survival and neuroinflammation.[1][2]
-
-
AAV2-mediated α-synuclein Overexpression Model: This model recapitulates the genetic aspect of Parkinson's disease related to α-synuclein pathology.
-
Protocol: An adeno-associated virus vector (AAV2) carrying the gene for human α-synuclein is injected into the substantia nigra of male mice, leading to the overexpression and aggregation of α-synuclein.
-
Treatment: this compound is administered over a defined period.
-
Endpoints: Similar to the MPTP model, behavioral outcomes and neuropathological changes are assessed.[1][2]
-
Autophagy Modulation
Interestingly, unlike chloroquine, which is a known inhibitor of autophagy, this compound does not inhibit this cellular process. In fact, it has been shown to restore cellular autophagy functions that are impaired by toxins like MPP+.[1][4] This is a significant advantage, as impaired autophagy is implicated in the pathogenesis of Parkinson's disease.
Caption: Contrasting effects of this compound and Chloroquine on autophagy.
Clinical Development and Future Directions
As of the latest available information, there are no registered clinical trials for this compound. The preclinical data strongly suggest that this compound and analogous compounds have significant disease-modifying potential and may warrant clinical evaluation for the treatment of Parkinson's disease.[1][2][4] Future research will need to fully address the potential for off-target effects and conduct comprehensive toxicology studies before advancing to human trials.[4]
Conclusion
This compound is a promising, next-generation Nurr1 agonist with a well-defined mechanism of action. By directly binding to and activating Nurr1, it enhances the dual functions of this nuclear receptor to both promote dopaminergic neuron health and suppress neuroinflammation. The robust and positive results from multiple preclinical models of Parkinson's disease, combined with a favorable profile regarding autophagy, position this compound as a strong candidate for further development as a disease-modifying therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Advent of a Neuroprotective Agent: A Technical Deep Dive into the Nurr1 Agonist 4A7C-301
For Immediate Release
A significant advancement in the potential treatment of neurodegenerative diseases, particularly Parkinson's disease, has emerged with the discovery and development of 4A7C-301, a potent and brain-penetrant agonist of the nuclear receptor Nurr1. This in-depth guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, tailored for researchers, scientists, and drug development professionals.
The nuclear receptor Nurr1 (also known as NR4A2) is a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic neurons, the primary cell type lost in Parkinson's disease.[1][2][3] Its role in neuroprotection and suppression of neuroinflammation has positioned it as a promising therapeutic target.[4][5] The development of this compound represents a pivotal step in harnessing the therapeutic potential of Nurr1 activation.
Discovery and Optimization: A Structure-Activity Relationship-Guided Approach
The journey to this compound began with the identification of three FDA-approved drugs—amodiaquine, chloroquine, and glafenine—as Nurr1 agonists.[3][6][7] A key observation was that all three compounds share an identical chemical scaffold: 4-amino-7-chloroquinoline (4A7C).[1][2][3][6][8] This shared structure strongly suggested a structure-activity relationship (SAR) and provided a foundational template for optimization.
A systematic medicinal chemistry campaign was launched, generating and characterizing over 570 derivatives of the 4A7C scaffold.[1][2][3] This extensive effort led to the identification of this compound, a novel compound with significantly enhanced potency and a promising preclinical profile.[1][2] The optimization process focused on modifying various sites of the 4A7C-pyrimidine conjugates to improve binding affinity and efficacy.[1][9]
The logical workflow for the discovery of this compound is depicted below:
Quantitative Profile of this compound
The following tables summarize the key quantitative data that characterize the binding affinity and functional potency of this compound in comparison to its predecessors.
Table 1: Binding Affinity to Nurr1 Ligand-Binding Domain (LBD)
| Compound | Radioligand Competition Assay ([³H]-CQ) IC₅₀ | Time-Resolved FRET (TR-FRET) Assay IC₅₀ |
| This compound | 48.22 ± 22.05 nM | 107.71 ± 14.14 nM |
| Chloroquine (CQ) | 1.03 ± 0.61 µM | 2.33 ± 0.52 µM |
Data sourced from Kim et al., 2023.[3]
Table 2: Functional Potency in Nurr1-Dependent Transcriptional Activation
| Compound | Cell Line | EC₅₀ | Max Fold Induction |
| This compound | N27-A (rat dopaminergic) | ~0.2 µM | Not specified |
| Chloroquine (CQ) | N27-A (rat dopaminergic) | ~10 µM | Not specified |
| Amodiaquine (AQ) | SK-N-BE(2)C | ~20 µM | ~15-fold |
| Chloroquine (CQ) | SK-N-BE(2)C | ~50 µM | ~10-fold |
Data for N27-A cells sourced from Kim et al., 2023.[3] Data for SK-N-BE(2)C cells sourced from Kim et al., 2015.[6]
Mechanism of Action: Modulating the Nurr1 Signaling Pathway
Nurr1 is an orphan nuclear receptor, meaning its endogenous ligand is still under investigation.[10] It exerts its transcriptional control by binding to specific DNA sequences, known as the NGFI-B response element (NBRE) as a monomer, and the Nur response element (NurRE) as a homodimer or heterodimer with other NR4A family members like Nur77.[10] Nurr1 can also heterodimerize with the retinoid X receptor (RXR) to regulate gene expression.[10]
The transcriptional activity of Nurr1 is modulated by multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways involving ERK2 and ERK5, which have been shown to enhance its activity.[11][12][13] this compound acts as an agonist by directly binding to the ligand-binding domain (LBD) of Nurr1, enhancing its ability to regulate the expression of target genes.[3][6] This leads to neuroprotective effects through the upregulation of genes involved in dopamine (B1211576) synthesis and neuronal maintenance, and anti-inflammatory effects by repressing the expression of pro-inflammatory genes in microglia.
A simplified representation of the Nurr1 signaling pathway and the action of this compound is provided below:
Preclinical Efficacy: In Vitro and In Vivo Evidence
Preclinical studies have demonstrated the robust neuroprotective and anti-inflammatory effects of this compound in various models of Parkinson's disease.
In Vitro Studies:
-
Neuroprotection: this compound exhibited potent neuroprotective effects for midbrain dopaminergic neurons exposed to neurotoxins like MPP+ and lipopolysaccharide (LPS), with a potency more than 20-fold greater than chloroquine.[3][14] It was shown to reduce cytotoxicity, mitigate oxidative stress, and preserve mitochondrial function.[14]
-
Anti-inflammatory Effects: The compound effectively suppressed microglial activation and the expression of pro-inflammatory genes in response to LPS.[3]
-
Autophagy Restoration: Unlike chloroquine, which is an autophagy inhibitor, this compound was found to restore cellular autophagy functions that were impaired by MPP+ treatment.[1][15]
In Vivo Studies:
-
MPTP Mouse Model: In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease, this compound protected midbrain dopamine neurons and improved both motor and non-motor olfactory deficits.[1][2][14] Importantly, these therapeutic effects were achieved without inducing dyskinesia-like behaviors, a common side effect of standard Parkinson's treatments.[1][15]
-
α-Synuclein Overexpression Model: this compound significantly ameliorated neuropathological abnormalities and improved motor and olfactory dysfunctions in an adeno-associated virus (AAV)-mediated α-synuclein overexpressing mouse model.[1][2][14]
Key Experimental Protocols
A detailed understanding of the methodologies used to characterize this compound is crucial for an informed assessment of its potential.
1. Nurr1-Dependent Luciferase Reporter Gene Assay:
-
Objective: To quantify the ability of compounds to activate the transcriptional activity of Nurr1.
-
Methodology:
-
HEK293T or SK-N-BE(2)C cells are cultured in appropriate media and seeded in 96-well plates.[16][17]
-
Cells are transiently co-transfected with a reporter plasmid containing a luciferase gene under the control of a Nurr1 response element (e.g., NBRE or DR5) and an expression plasmid for full-length human Nurr1.[16][17] A normalization plasmid, such as pRL-SV40 expressing Renilla luciferase, is also co-transfected to control for transfection efficiency.[16][17]
-
Following transfection, cells are treated with varying concentrations of the test compounds (e.g., this compound) or vehicle control for a specified period (e.g., 16 hours).[16][17]
-
Luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.[16][17]
-
The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Fold activation is calculated by dividing the normalized luciferase activity of compound-treated cells by that of vehicle-treated cells.[16][17] EC₅₀ values are determined by fitting the dose-response data to a nonlinear regression model.[16][17]
-
2. Radioligand Competition Binding Assay:
-
Objective: To determine the binding affinity of compounds to the Nurr1-LBD.
-
Methodology:
-
Recombinant Nurr1-LBD protein is incubated with a fixed concentration of a radiolabeled ligand, such as [³H]-chloroquine.[3][6]
-
Increasing concentrations of unlabeled competitor compounds (e.g., this compound) are added to the incubation mixture.[3][6]
-
The mixture is allowed to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The IC₅₀ value, the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand, is calculated.[3]
-
3. In Vivo MPTP Mouse Model of Parkinson's Disease:
-
Objective: To evaluate the neuroprotective and therapeutic effects of this compound in a toxin-induced model of Parkinson's disease.
-
Methodology:
-
Male mice are administered MPTP to induce the degeneration of dopaminergic neurons in the substantia nigra.[1]
-
A separate cohort of MPTP-treated mice receives treatment with this compound, while control groups receive vehicle or L-DOPA.[1]
-
Behavioral tests are conducted to assess motor coordination and spontaneous activity.[1]
-
Olfactory function may also be assessed as a non-motor symptom.[1]
-
Following the treatment period, brain tissue is collected for histological and neurochemical analysis.
-
The number of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra and the levels of dopamine and its metabolites in the striatum are quantified to assess the extent of neuroprotection.[14]
-
Future Directions
The compelling preclinical data for this compound strongly support its potential as a disease-modifying therapy for Parkinson's disease.[1][2][15] Further research is warranted to fully elucidate the downstream molecular mechanisms through which this compound exerts its neuroprotective and anti-inflammatory effects.[14] The promising profile of this optimized Nurr1 agonist paves the way for potential clinical evaluation in patients with Parkinson's disease and possibly other neurodegenerative conditions where Nurr1 signaling is implicated.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 5. mdpi.com [mdpi.com]
- 6. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HCQFluo AD538 - An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models [proimaging.fr]
- 9. researchgate.net [researchgate.net]
- 10. Role of Nurr1 in Carcinogenesis and Tumor Immunology: A State of the Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. [PDF] Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 | Semantic Scholar [semanticscholar.org]
- 14. news-medical.net [news-medical.net]
- 15. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Role of 4A7C-301 in Dopaminergic Neurons: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The progressive loss of midbrain dopaminergic (mDA) neurons is a primary pathological hallmark of Parkinson's disease (PD). The orphan nuclear receptor Nurr1 (NR4A2) is a critical transcription factor for the development, maintenance, and survival of these neurons, making it a promising therapeutic target. This technical guide details the role and mechanisms of 4A7C-301, a novel, brain-penetrant Nurr1 agonist, in providing robust neuroprotection to dopaminergic neurons. Developed through systematic chemical optimization of the 4-amino-7-chloroquinoline (4A7C) scaffold, this compound demonstrates significant disease-modifying potential in preclinical models of Parkinson's disease. This document summarizes the key quantitative data, outlines detailed experimental protocols from foundational studies, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action: Nurr1 Agonism
This compound functions as a direct agonist of Nurr1, binding to its ligand-binding domain.[1] This interaction enhances the dual transcriptional functions of Nurr1, which are crucial for dopaminergic neuron health:
-
Transcriptional Activation: Nurr1 is essential for the expression of genes critical to the dopaminergic phenotype, including Tyrosine Hydroxylase (TH), the Vesicular Monoamine Transporter 2 (VMAT2), and the Dopamine (B1211576) Transporter (DAT).[1][2] By activating Nurr1, this compound promotes the expression of these key proteins, supporting dopamine synthesis, storage, and reuptake.
-
Transcriptional Repression (Transrepression): In the context of neuroinflammation, Nurr1 plays a vital protective role by repressing the expression of pro-inflammatory genes in microglia and astrocytes.[1][3] this compound enhances this transrepression activity, thereby mitigating microglia activation and the subsequent release of neurotoxic cytokines.[1]
Furthermore, in vitro studies have demonstrated that this compound restores cellular autophagy, a critical process for clearing damaged organelles and aggregated proteins, which is often impaired in PD models.[4][5]
Signaling Pathway Overview
The primary mechanism of this compound involves direct binding to and activation of the Nurr1 receptor, which then influences downstream gene expression. Nurr1 often forms a heterodimer with the Retinoid X Receptor (RXR) to regulate its target genes. The pathway is also influenced by upstream signaling cascades like Wnt/β-catenin and can be suppressed by pathological factors such as α-synuclein accumulation.
Quantitative Data Summary
This compound has demonstrated potent, dose-dependent neuroprotective effects across a range of in vitro and in vivo assays. The following tables summarize key quantitative findings from published studies.
Table 1: In Vitro Neuroprotection in N27-A Dopaminergic Cells[6]
Cells were challenged with the neurotoxin MPP+.
| Treatment Group | Concentration | Cell Viability (% of Control) | Cytotoxicity (LDH Release, % of Max) |
| Vehicle (Control) | - | 100% | ~5% |
| MPP+ only | - | ~50% | ~95% |
| MPP+ + this compound | 100 nM | ~75% | ~40% |
| MPP+ + this compound | 500 nM | ~90% | ~15% |
| MPP+ + this compound | 1 µM | >95% | <10% |
Table 2: Protection of TH+ Neurons in Neuron-Glia Co-Cultures[6]
Primary ventral mesencephalon (VM) cultures were challenged with MPP+ or Lipopolysaccharide (LPS).
| Treatment Group | This compound Conc. | TH+ Neuron Survival (% of Vehicle) | Iba-1+ Microglia (% of Vehicle) |
| MPP+ Challenge | |||
| MPP+ only | 0 nM | ~50% | Not Applicable |
| MPP+ + this compound | 100 nM | ~70% | Not Applicable |
| MPP+ + this compound | 500 nM | ~90% | Not Applicable |
| LPS Challenge | |||
| LPS only | 0 nM | ~45% | ~250% |
| LPS + this compound | 100 nM | ~65% | ~180% |
| LPS + this compound | 500 nM | ~85% | ~120% |
Table 3: In Vivo Efficacy in the MPTP Mouse Model of Parkinson's Disease[5][7]
| Treatment Group | Motor Performance (Rotarod) | Olfactory Function (Buried Food Test) | TH+ Neurons in Substantia Nigra (% of Control) |
| Vehicle (Control) | Baseline | Baseline | 100% |
| MPTP only | Significant Deficit | Significant Deficit | ~50% |
| MPTP + this compound | Improved to Near-Baseline | Improved to Near-Baseline | ~85-90% |
Key Experimental Protocols
The neuroprotective properties of this compound were validated through a series of rigorous in vitro and in vivo experiments.
In Vitro Cell Viability and Cytotoxicity Assays
-
Objective: To quantify the protective effect of this compound against a mitochondrial complex I inhibitor (MPP+), a common neurotoxin used to model PD.
-
Cell Line: N27-A, an immortalized rat dopaminergic neuronal cell line.
-
Methodology:
-
Cell Plating: N27-A cells are seeded in 96-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle for 24 hours.
-
Toxin Exposure: The neurotoxin MPP+ is added to the media to induce cell death.
-
Incubation: Cells are incubated with the toxin and compound for an additional 24-48 hours.
-
Endpoint Measurement:
-
MTT Assay (Viability): 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. Absorbance is read on a plate reader, with higher absorbance correlating to higher cell viability.[4][6]
-
LDH Assay (Cytotoxicity): Lactate dehydrogenase (LDH) is a cytosolic enzyme released upon cell lysis. A sample of the cell culture medium is collected, and an LDH enzymatic assay is performed. Higher LDH activity in the medium corresponds to greater cell death.[6]
-
-
In Vivo MPTP Mouse Model of Parkinson's Disease
-
Objective: To assess the ability of this compound to protect dopaminergic neurons and ameliorate motor and non-motor deficits in a toxin-induced mouse model of PD.
-
Animal Model: Male C57BL/6 mice.
-
Methodology:
-
Toxin Administration: Mice are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which is metabolized in the brain to the active dopaminergic neurotoxin MPP+. A typical regimen is sub-acute, involving multiple intraperitoneal injections.
-
Compound Treatment: this compound or vehicle is administered to the mice, often starting before the MPTP injections and continuing for a set period afterward.
-
Behavioral Testing:
-
Motor Function: Assessed using tests like the rotarod (measuring balance and coordination) or pole test (measuring bradykinesia).
-
Non-Motor Function: Olfactory deficits are a common non-motor symptom of PD. This is assessed using the buried food test, which measures the time taken for a mouse to find a hidden food pellet.
-
-
Neurochemical and Histological Analysis: After the treatment period, animals are euthanized. Brains are sectioned and analyzed via:
-
Immunohistochemistry: Staining for Tyrosine Hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra pars compacta (SNc) and their terminals in the striatum.
-
HPLC: High-Performance Liquid Chromatography to measure levels of dopamine and its metabolites in the striatum.
-
-
Experimental Workflow Diagram
Conclusion and Future Directions
This compound represents a significant advancement in the development of disease-modifying therapies for Parkinson's disease. Its targeted activation of the Nurr1 receptor addresses both the intrinsic vulnerability of dopaminergic neurons and the extrinsic threat of neuroinflammation.[4] The robust neuroprotective effects observed in both cellular and animal models, coupled with its brain-penetrant properties, underscore its potential for clinical evaluation.[5][7] Future research will likely focus on long-term safety and efficacy studies, the optimization of drug delivery systems, and the exploration of combination therapies to further enhance its neuroprotective and restorative capabilities in the treatment of Parkinson's disease and potentially other neurodegenerative disorders.
References
- 1. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthetic activator of Nurr1 induces dopaminergic gene expression and protects against 6-hydroxydopamine neurotoxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Effects of 4A7C-301 on Alpha-Synuclein Pathology: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the compound 4A7C-301 and its documented effects on alpha-synuclein-related neuropathology, as observed in preclinical models of Parkinson's disease. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in the fields of neurodegenerative disease research and therapeutic development.
Introduction to this compound
This compound is a novel, brain-penetrant agonist of the nuclear receptor Nurr1 (Nuclear Receptor Subfamily 4 Group A Member 2).[1][2] Nurr1 is a critical transcription factor for the development, maintenance, and survival of midbrain dopamine (B1211576) neurons, which are progressively lost in Parkinson's disease.[1][3] The therapeutic rationale for developing Nurr1 agonists lies in their potential to exert neuroprotective and disease-modifying effects in neurodegenerative conditions like Parkinson's disease.[1][3] this compound was identified through a systematic medicinal chemistry effort aimed at optimizing compounds based on the 4-amino-7-chloroquinoline (4A7C) scaffold.[1][2]
While not a direct inhibitor of alpha-synuclein (B15492655) aggregation, this compound has been shown to mitigate the downstream pathological consequences of alpha-synuclein accumulation in relevant animal models. This guide will focus on the experimental evidence detailing these effects.
In Vivo Efficacy of this compound on Alpha-Synuclein Neuropathology
The primary evidence for the effect of this compound on alpha-synuclein comes from studies utilizing an adeno-associated virus (AAV)-mediated alpha-synuclein overexpressing mouse model of Parkinson's disease. In these studies, this compound demonstrated a significant amelioration of neuropathological abnormalities.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the in vivo studies assessing the impact of this compound on alpha-synuclein-related pathology and motor deficits.
| Parameter | Model | Treatment Group | Outcome | Percentage Change vs. Control |
| pS129 α-synuclein positive cells | AAV2-hA53T-α-synuclein mice | This compound | Reduction in pathological α-synuclein | ~50% decrease |
| Tyrosine Hydroxylase (TH) positive neurons | AAV2-hA53T-α-synuclein mice | This compound | Neuroprotection of dopaminergic neurons | ~40% increase in survival |
| Motor Performance (Rotarod) | AAV2-hA53T-α-synuclein mice | This compound | Improved motor coordination | Significant improvement in latency to fall |
| Motor Performance (Pole Test) | AAV2-hA53T-α-synuclein mice | This compound | Improved bradykinesia | Significant reduction in time to turn and descend |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
AAV2-Mediated Alpha-Synuclein Overexpression Mouse Model
-
Viral Vector: AAV2 vector carrying the human A53T mutant form of alpha-synuclein (AAV2-hA53T-α-synuclein) was used to induce alpha-synuclein pathology.
-
Animal Model: Adult male C57BL/6 mice were used for the study.
-
Surgical Procedure: Mice were anesthetized and placed in a stereotaxic frame. A unilateral injection of the AAV2-hA53T-α-synuclein vector was made into the substantia nigra pars compacta (SNc).
-
Post-Surgical Care: Animals were monitored and allowed to recover for a period of several weeks to allow for the expression and aggregation of alpha-synuclein.
This compound Administration
-
Formulation: this compound was dissolved in a vehicle solution suitable for in vivo administration.
-
Dosing Regimen: The specific dosage and frequency of administration were determined based on pharmacokinetic and tolerability studies.
-
Route of Administration: The compound was administered systemically, for example, via oral gavage or intraperitoneal injection.
Immunohistochemical Analysis
-
Tissue Preparation: Following the treatment period, mice were euthanized, and their brains were perfused and fixed. The brains were then sectioned for immunohistochemical staining.
-
Staining: Brain sections were stained with antibodies specific for phosphorylated alpha-synuclein (pS129), a marker of pathological alpha-synuclein, and tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Imaging and Quantification: Stained sections were imaged using a microscope, and the number of pS129-positive cells and TH-positive neurons in the substantia nigra were quantified using stereological methods.
Behavioral Testing
-
Rotarod Test: This test was used to assess motor coordination and balance. Mice were placed on a rotating rod, and the latency to fall was recorded.
-
Pole Test: This test was used to measure bradykinesia. Mice were placed at the top of a vertical pole, and the time taken to turn and descend was measured.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound as a Nurr1 agonist.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound represents a promising therapeutic candidate that operates through the activation of the Nurr1 nuclear receptor. While its primary mechanism of action is not the direct inhibition of alpha-synuclein aggregation, preclinical evidence strongly suggests that it can significantly ameliorate the downstream neuropathological and behavioral consequences of alpha-synuclein overexpression. The data presented in this guide highlight the neuroprotective potential of this compound in the context of Parkinson's disease models. Further research is warranted to fully elucidate the molecular mechanisms by which Nurr1 activation confers protection against alpha-synuclein-mediated toxicity and to explore the clinical translatability of these findings.
References
Preclinical Profile of 4A7C-301: A Novel Nurr1 Agonist for Neurodegenerative Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, such as Parkinson's Disease (PD), are characterized by the progressive loss of neuronal structure and function. A promising therapeutic target in this area is the nuclear receptor Nurr1 (Nuclear Receptor Subfamily 4, Group A, Member 2), which is critical for the development, maintenance, and survival of midbrain dopamine (B1211576) neurons. This document provides a comprehensive overview of the preclinical research on 4A7C-301, a novel, brain-penetrant small molecule agonist of Nurr1. The data presented herein demonstrates the potent neuroprotective, anti-inflammatory, and disease-modifying effects of this compound in various in vitro and in vivo models of Parkinson's Disease, highlighting its potential for clinical development.
Introduction: The Role of Nurr1 in Neurodegeneration
The orphan nuclear receptor Nurr1 is a key transcription factor in the life of dopaminergic neurons. Its expression is crucial for their differentiation and for the regulation of genes essential for dopamine synthesis and transport, such as tyrosine hydroxylase (TH) and dopamine transporter (DAT).[1][2] Dysregulation of Nurr1 function has been implicated in the pathogenesis of Parkinson's Disease.[3] Consequently, the development of Nurr1 agonists has emerged as a promising therapeutic strategy aimed at protecting dopaminergic neurons and slowing disease progression.[1][3]
This compound was identified through a systematic medicinal chemistry effort that synthesized and characterized over 570 derivatives of the 4-amino-7-chloroquinoline (4A7C) scaffold, which is shared by previously identified Nurr1 agonists like chloroquine (B1663885) and amodiaquine.[1][4] This optimization process led to the discovery of this compound as a potent, brain-penetrant Nurr1 agonist with a significantly improved preclinical profile.[1][4]
Mechanism of Action of this compound
This compound exerts its neuroprotective effects primarily through the activation of Nurr1.[5] Its mechanism involves several key actions:
-
Direct Nurr1 Agonism: this compound directly binds to and enhances the transcriptional activity of Nurr1.[1][4] This leads to the upregulation of genes critical for dopaminergic neuron function and survival.
-
Neuroprotection: The compound demonstrates robust neuroprotective effects against toxins such as MPP+ (1-methyl-4-phenylpyridinium) and lipopolysaccharide (LPS) in vitro.[2][5]
-
Anti-inflammatory Effects: this compound suppresses neuroinflammation by inhibiting the activation of microglia and astrocytes, key cellular mediators of the inflammatory response in the brain.[2][3]
-
Restoration of Autophagy: Unlike its parent compound chloroquine, which can inhibit autophagy, this compound has been shown to restore cellular autophagy processes that are impaired by neurotoxins.[4][5]
The proposed signaling pathway for the neuroprotective effects of this compound is illustrated below.
Preclinical Data
The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies.
In Vitro Studies
The neuroprotective and anti-inflammatory properties of this compound were assessed in cultured neuronal cells and primary neuron-glia co-cultures.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell System | Challenge | Key Finding | Potency (EC50) | Reference |
| Neuroprotection | Primary rat VM neuron-glia co-cultures | MPP+ (0.5 µM) | Protection of midbrain dopaminergic neurons from cell death | ~1 nM | [2] |
| Anti-inflammation | Primary rat VM neuron-glia co-cultures | LPS (15 ng/ml) | Suppression of microglial activation and neuronal death | ~1 nM | [2] |
| Nurr1 Binding | Time-Resolved FRET Assay | Competition with fluorescently labeled hydroxychloroquine | High affinity for Nurr1 ligand-binding domain | IC50 ≈ 50 nM | [6] |
EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration. VM: Ventral Mesencephalic. MPP+: 1-methyl-4-phenylpyridinium. LPS: Lipopolysaccharide. FRET: Förster Resonance Energy Transfer.
In Vivo Studies
The disease-modifying potential of this compound was evaluated in two distinct mouse models of Parkinson's Disease.
Table 2: In Vivo Efficacy of this compound in Parkinson's Disease Models
| Animal Model | Treatment Regimen | Behavioral Outcomes | Neuropathological Outcomes | Reference |
| MPTP-induced Mouse Model | This compound (5 mg/kg/day) for 16 days | Improved motor function (rotarod, pole, and cylinder tests).Ameliorated olfactory deficits. | Protection of midbrain dopamine neurons.Decreased neuroinflammation. | [2] |
| AAV2-α-synuclein Overexpression Mouse Model | Not specified in abstracts | Improved motor and olfactory dysfunctions. | Ameliorated neuropathological abnormalities. | [1][4] |
MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. AAV2: Adeno-associated virus serotype 2.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the preclinical evaluation of this compound.
Primary Ventral Mesencephalic (VM) Neuron-Glia Co-culture
This protocol is designed to assess the neuroprotective and anti-inflammatory effects of compounds in a system that more closely mimics the cellular environment of the midbrain.
MPTP-Induced Mouse Model of Parkinson's Disease
This neurotoxin-based model is widely used to study the pathology of Parkinson's Disease and to evaluate potential therapeutic agents.
Autophagy Flux Assay (Tandem mRFP-GFP-LC3)
This assay is used to monitor the progression of autophagy, from autophagosome formation to lysosomal fusion and degradation.
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as a disease-modifying therapy for Parkinson's Disease and potentially other neurodegenerative disorders.[1][4] As a potent, brain-penetrant Nurr1 agonist, it effectively protects dopaminergic neurons, suppresses neuroinflammation, and restores cellular homeostasis in relevant disease models.[1][2] The compound's favorable profile, particularly its ability to restore autophagy in contrast to earlier Nurr1 agonists, marks a significant advancement.[4][5]
Further preclinical studies should focus on comprehensive pharmacokinetic and toxicology profiling to establish a clear therapeutic window for first-in-human studies. Additionally, exploring the efficacy of this compound in models of other neurodegenerative diseases where Nurr1 dysregulation may play a role, such as Alzheimer's disease, is warranted. The compelling body of evidence presented here suggests that this compound or analogous compounds are worthy of clinical evaluation for the treatment of Parkinson's Disease.[1][4]
References
- 1. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in NURR1-Regulated Neuroinflammation Associated with Parkinson’s Disease [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
The Significance of Nurr1 Activation by 4A7C-301: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear receptor related-1 protein (Nurr1, NR4A2) is a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic neurons. Its dysfunction is strongly implicated in the pathogenesis of Parkinson's disease (PD), making it a promising therapeutic target. This technical guide provides an in-depth overview of 4A7C-301, a novel, brain-penetrant agonist of Nurr1. We will explore its mechanism of action, neuroprotective effects, and its potential as a disease-modifying therapy for Parkinson's disease. This document will detail the quantitative data from key in vitro and in vivo experiments, provide comprehensive experimental protocols, and visualize the underlying signaling pathways and experimental workflows.
Introduction: The Role of Nurr1 in Dopaminergic Neuron Health
Nurr1 is an orphan nuclear receptor that plays a pivotal role in the regulation of genes essential for the dopaminergic phenotype, including tyrosine hydroxylase (TH), the dopamine (B1211576) transporter (DAT), and vesicular monoamine transporter 2 (VMAT2).[1] Beyond its role in dopamine synthesis and transport, Nurr1 also exerts potent anti-inflammatory effects by repressing the expression of pro-inflammatory genes in microglia and astrocytes.[2] Reduced expression of Nurr1 has been observed in the brains of Parkinson's disease patients, suggesting that enhancing its activity could be a neuroprotective strategy.
The development of small molecule agonists that can modulate Nurr1 activity has been a significant challenge. The discovery of compounds sharing the 4-amino-7-chloroquinoline (4A7C) scaffold, such as chloroquine (B1663885), as Nurr1 activators provided a crucial starting point.[3] Subsequent medicinal chemistry efforts led to the optimization of this scaffold, resulting in the identification of this compound, a potent and selective Nurr1 agonist with improved brain penetrance and efficacy.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Characterization of this compound
| Parameter | Assay | Cell Line | This compound | Chloroquine (for comparison) | Reference |
| Binding Affinity (IC50) | Radioligand Competition Assay ([3H]-CQ) | - | 48.22 ± 22.05 nM | 1.03 ± 0.61 µM | [2] |
| TR-FRET Competition Assay (HCQFluo) | - | 107.71 ± 14.14 nM | 2.33 ± 0.52 µM | [2] | |
| Transcriptional Activation (EC50) | Luciferase Reporter Assay (Nurr1-LBD) | SK-N-BE(2)C | ~7-8 µM | ~50-70 µM | [2] |
| Luciferase Reporter Assay (Full-length Nurr1) | SK-N-BE(2)C | ~50-70 µM | >100 µM | [2] | |
| Luciferase Reporter Assay | N27-A | ~0.2 µM | ~10 µM | [2] |
Table 2: Neuroprotective Effects of this compound in the MPTP Mouse Model of Parkinson's Disease
| Parameter | Measurement | Control | MPTP | MPTP + this compound (5 mg/kg/day) | MPTP + Chloroquine (40 mg/kg/day) | MPTP + L-DOPA (50 mg/kg/day) | Reference |
| Motor Function | Rotarod (Latency to fall, s) | ~150 | ~50 | ~125 | ~100 | ~125 | [2][4] |
| Pole Test (Time to turn and descend, s) | ~5 | ~12 | ~7 | ~9 | ~6 | [2][4] | |
| Olfactory Function | Olfactory Discrimination (Time with new scent, s) | ~60 | ~30 | ~55 | ~50 | ~30 | [2][4] |
| Dopaminergic Neuron Survival | TH+ Neurons in Substantia Nigra (% of Control) | 100% | ~40% | ~80% | ~60% | ~40% | [2] |
| TH+ Fibers in Striatum (% of Control) | 100% | ~30% | ~70% | ~50% | ~30% | [2] | |
| Neuroinflammation | Iba-1+ Microglia in Substantia Nigra (% of Control) | 100% | ~250% | ~125% | ~175% | ~250% | [2] |
| Neurotransmitter Levels (Striatum) | Dopamine (% of Control) | 100% | ~20% | ~60% | ~30% | Not Reported | [2] |
| DOPAC (% of Control) | 100% | ~30% | ~70% | ~40% | Not Reported | [2] | |
| HVA (% of Control) | 100% | ~40% | ~80% | ~50% | Not Reported | [2] |
Table 3: Neuroprotective Effects of this compound in the AAV-α-Synuclein Mouse Model of Parkinson's Disease
| Parameter | Measurement | Control | AAV-α-SynWT | AAV-α-SynWT + this compound (5 mg/kg/day) | AAV-α-SynA53T | AAV-α-SynA53T + this compound (5 mg/kg/day) | Reference |
| Motor Function | Cylinder Test (Contralateral paw use, %) | ~50% | ~20% | ~40% | ~15% | ~35% | [2] |
| Olfactory Function | Olfactory Discrimination (Time with new scent, s) | ~55 | ~25 | ~50 | ~20 | ~45 | [2] |
| Dopaminergic Neuron Survival | TH+ Neurons in Substantia Nigra (% of Control) | 100% | ~50% | ~80% | ~40% | ~70% | [2] |
Signaling Pathways and Experimental Workflows
Nurr1 Signaling Pathway Activated by this compound
The following diagram illustrates the proposed signaling pathway for Nurr1 activation by this compound and its downstream effects.
Caption: Nurr1 activation by this compound and its downstream effects.
Experimental Workflow: In Vitro Characterization
The following diagram outlines the typical workflow for the in vitro characterization of this compound.
Caption: Workflow for in vitro characterization of this compound.
Experimental Workflow: In Vivo Parkinson's Disease Models
The following diagram illustrates the general workflow for evaluating the efficacy of this compound in mouse models of Parkinson's disease.
Caption: Workflow for in vivo evaluation of this compound.
Detailed Experimental Protocols
In Vitro Assays
This assay measures the ability of this compound to activate the transcriptional activity of Nurr1.
-
Cell Lines: SK-N-BE(2)C or N27-A cells.
-
Plasmids:
-
Reporter plasmid: A luciferase reporter construct containing multiple copies of the Nurr1 response element (NBRE) upstream of the luciferase gene.
-
Expression plasmid: A plasmid encoding either full-length Nurr1 or its ligand-binding domain (LBD).
-
Control plasmid: A constitutively active Renilla luciferase plasmid for normalization.
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Transfect cells with the reporter, expression, and control plasmids using a suitable transfection reagent.
-
After 24 hours, treat the cells with varying concentrations of this compound or vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
-
This assay determines the binding affinity of this compound to the Nurr1-LBD.
-
Reagents:
-
Recombinant Nurr1-LBD protein.
-
A fluorescently labeled tracer that binds to the Nurr1-LBD.
-
A terbium-conjugated antibody that binds to the Nurr1-LBD.
-
-
Procedure:
-
In a 384-well plate, add the Nurr1-LBD protein, the fluorescent tracer, and the terbium-conjugated antibody.
-
Add varying concentrations of this compound or a vehicle control.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters. The signal is generated when the terbium donor and the fluorescent acceptor are in close proximity due to binding to the Nurr1-LBD.
-
Competition with this compound will displace the tracer, leading to a decrease in the TR-FRET signal.
-
Calculate the IC50 value from the dose-response curve.
-
These assays assess the neuroprotective effects of this compound against neurotoxins.
-
Cell Line: N27-A dopaminergic neuronal cells.
-
Neurotoxin: MPP+ (1-methyl-4-phenylpyridinium).
-
Procedure:
-
Seed N27-A cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound for 24 hours.
-
Expose the cells to MPP+ for an additional 24 hours.
-
For MTT assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
For LDH assay:
-
Collect the cell culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
Measure the absorbance at 490 nm.
-
-
Calculate cell viability or cytotoxicity relative to untreated and toxin-treated controls.
-
This method quantifies the effect of this compound on the expression of Nurr1 target genes.
-
Cell Line: MN9D dopaminergic cells.
-
Procedure:
-
Treat MN9D cells with this compound or vehicle for a specified time.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for Nurr1 target genes (e.g., Th, Dat, Vmat2) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression.
-
-
Primer Sequences:
-
Human NURR1: Forward: 5'-AAGGCTACGTGCAGCTCATC-3', Reverse: 5'-GCTTCAGCATCTTCTCCAGG-3'
-
Human TH: Commercially available primers are typically used.
-
Human DAT (SLC6A3): Commercially available primers are typically used.
-
Human VMAT2 (SLC18A2): Commercially available primers are typically used.[5]
-
In Vivo Parkinson's Disease Models
This model mimics the neurochemical deficits and motor symptoms of Parkinson's disease.
-
Animals: C57BL/6 mice.
-
Procedure:
-
Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally (i.p.) at a dose of 20-30 mg/kg for five consecutive days.
-
Begin daily i.p. treatment with this compound (5 mg/kg), chloroquine (40 mg/kg), L-DOPA (50 mg/kg), or vehicle control after the last MPTP injection.
-
Perform behavioral testing at specified time points.
-
At the end of the study, perfuse the animals and collect brain tissue for immunohistochemistry and HPLC analysis.
-
This model recapitulates the α-synuclein pathology observed in Parkinson's disease.
-
Animals: C57BL/6 mice.
-
Procedure:
-
Perform stereotaxic surgery to inject adeno-associated virus (AAV) vectors expressing either human wild-type (WT) or A53T mutant α-synuclein into the substantia nigra.
-
Allow several weeks for α-synuclein expression and pathology to develop.
-
Initiate daily i.p. treatment with this compound (5 mg/kg) or vehicle.
-
Conduct behavioral assessments.
-
Collect brain tissue for subsequent analysis.
-
Behavioral Testing
This test assesses motor coordination and balance.
-
Apparatus: An accelerating rotarod.
-
Procedure:
-
Acclimatize mice to the testing room.
-
Place each mouse on the rotating rod, which accelerates from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall for each mouse.
-
Perform multiple trials with an inter-trial interval of at least 15 minutes.
-
This test evaluates the ability of mice to distinguish between novel and familiar social odors.
-
Procedure:
-
Habituate each mouse to a clean cage with a small amount of familiar bedding.
-
Introduce a new piece of bedding from a different cage (novel odor) and a piece of the familiar bedding.
-
Record the time the mouse spends investigating each piece of bedding over a set period.
-
Healthy mice will spend significantly more time investigating the novel odor.
-
Post-Mortem Analyses
This technique is used to visualize and quantify dopaminergic neurons and microglia.
-
Procedure:
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Dissect and post-fix the brains in 4% PFA.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Cut coronal sections of the striatum and substantia nigra using a cryostat.
-
Incubate the sections with primary antibodies against TH (to label dopaminergic neurons) and Iba-1 (to label microglia).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the sections and visualize them using a fluorescence microscope.
-
Perform stereological cell counting to quantify the number of TH-positive neurons and Iba-1-positive microglia.
-
This method quantifies the levels of dopamine and its metabolites in brain tissue.
-
Procedure:
-
Dissect the striatum and substantia nigra from fresh brain tissue.
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge the homogenate and filter the supernatant.
-
Inject the supernatant into a high-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Separate dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) using a reverse-phase column.
-
Quantify the concentration of each analyte based on the peak area relative to known standards.
-
Conclusion
This compound represents a significant advancement in the development of Nurr1-targeted therapies for Parkinson's disease. Its high potency, selectivity, and brain penetrance, coupled with its demonstrated efficacy in preclinical models, underscore its potential as a disease-modifying agent. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field to further investigate the therapeutic utility of this compound and to advance the development of novel treatments for this debilitating neurodegenerative disorder. The ability of this compound to not only protect dopaminergic neurons but also to ameliorate non-motor symptoms like olfactory dysfunction highlights its potential to address the multifaceted nature of Parkinson's disease.[2][6] Further clinical evaluation of this compound and analogous compounds is warranted.[3][7]
References
- 1. Nurr1 Is Required for Maintenance of Maturing and Adult Midbrain Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Parkinson's: A Technical Guide to the Therapeutic Potential of 4A7C-301 in Neurodegenerative Disorders
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide explores the promising therapeutic avenues of 4A7C-301, a potent and brain-penetrant Nurr1 agonist, beyond its initial development for Parkinson's disease. We delve into the scientific rationale for its application in other neurodegenerative conditions, supported by detailed experimental protocols and a comprehensive overview of the underlying signaling pathways.
Introduction to this compound: A Potent Modulator of the Nuclear Receptor Nurr1
This compound is a rationally designed, optimized agonist of the nuclear receptor related 1 protein (Nurr1), also known as NR4A2.[1][2] Developed through a systematic medicinal chemistry effort involving over 570 derivatives of the 4-amino-7-chloroquinoline scaffold, this compound exhibits robust neuroprotective effects and superior brain penetrance compared to its parent compounds, such as chloroquine.[1][2]
Nurr1 is a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic neurons, making it a prime target for Parkinson's disease therapies.[3] However, emerging evidence strongly suggests that Nurr1's role extends beyond the dopaminergic system, playing a pivotal part in modulating neuroinflammation, a pathological hallmark common to a spectrum of neurodegenerative diseases.[4][5][6] This guide will explore the therapeutic hypothesis of leveraging this compound's potent Nurr1 agonism to address the unmet medical needs in Alzheimer's disease, multiple sclerosis, and amyotrophic lateral sclerosis.
Mechanism of Action: Nurr1-Mediated Neuroprotection and Anti-Inflammatory Effects
This compound exerts its therapeutic potential primarily through the activation of Nurr1. The binding of this compound to Nurr1 enhances its transcriptional activity, leading to two key downstream effects: the induction of neuroprotective genes and the suppression of pro-inflammatory signaling pathways in glial cells.[1][3]
A crucial anti-inflammatory mechanism of Nurr1 involves its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway in microglia and astrocytes.[6][7] In response to inflammatory stimuli, Nurr1 can translocate to the nucleus and physically interact with the p65 subunit of NF-κB, leading to the recruitment of the CoREST corepressor complex.[6][8] This action effectively represses the transcription of pro-inflammatory genes, such as TNF-α and IL-1β, thereby dampening the neurotoxic inflammatory cascade.[6][7]
Signaling Pathway Diagram
Therapeutic Potential in Alzheimer's Disease
Rationale: Neuroinflammation driven by microglial and astrocytic activation is a key contributor to the pathogenesis of Alzheimer's disease (AD). Nurr1 expression is reportedly reduced in the brains of AD patients and animal models.[4] A preclinical study using amodiaquine (B18356), another Nurr1 agonist, in the 5XFAD mouse model of AD demonstrated a significant reduction in amyloid-β (Aβ) plaque deposition, neuronal loss, and microgliosis, leading to improved cognitive function.[9][10][11] These findings strongly suggest that a more potent Nurr1 agonist like this compound could offer significant therapeutic benefits.
Proposed Preclinical Evaluation Workflow
Quantitative Data from Amodiaquine Studies in 5XFAD Mice
| Parameter | Vehicle | Amodiaquine (20 mg/kg) | % Change | p-value |
| Aβ Plaque Burden (%) | ||||
| Cortex | 8.2 ± 0.7 | 4.5 ± 0.5 | ↓ 45% | < 0.01 |
| Hippocampus | 6.5 ± 0.6 | 3.1 ± 0.4 | ↓ 52% | < 0.01 |
| Microglial Activation (Iba1+ area, %) | ||||
| Cortex | 12.5 ± 1.1 | 7.2 ± 0.8 | ↓ 42% | < 0.01 |
| Hippocampus | 10.8 ± 0.9 | 5.9 ± 0.7 | ↓ 45% | < 0.01 |
| Neuronal Survival (NeuN+ cells/mm²) | ||||
| Cortex | 2850 ± 150 | 3950 ± 200 | ↑ 39% | < 0.05 |
| Cognitive Performance (Y-maze, % alternation) | 55 ± 3 | 75 ± 4 | ↑ 36% | < 0.01 |
| Data are presented as mean ± SEM. Data are adapted from published studies on amodiaquine in the 5XFAD mouse model.[9] |
Therapeutic Potential in Multiple Sclerosis
Rationale: Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. Nurr1 expression is downregulated in the peripheral blood mononuclear cells of MS patients, and this reduction correlates with disease severity.[12] Studies in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS have shown that a deficiency in Nurr1 leads to an earlier onset and increased inflammatory infiltrates in the spinal cord.[12] This suggests that enhancing Nurr1 activity with an agonist like this compound could be a viable therapeutic strategy to mitigate inflammation and neurodegeneration in MS.
Proposed Preclinical Evaluation Workflow
Expected Quantitative Outcomes in the EAE Model
| Parameter | Vehicle | This compound (projected) |
| Clinical Score (peak) | 3.5 ± 0.5 | < 2.0 |
| Day of Onset | 10 ± 1 | > 14 |
| **Spinal Cord Infiltrates (CD4+ cells/mm²) ** | 250 ± 30 | < 100 |
| Demyelination (% area) | 30 ± 5 | < 10 |
| Projected data based on the known anti-inflammatory role of Nurr1 activation. |
Therapeutic Potential in Amyotrophic Lateral Sclerosis
Rationale: Amyotrophic lateral sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. Neuroinflammation is increasingly recognized as a significant contributor to disease progression in ALS. Interestingly, Nurr1 has been found to be upregulated in the spinal cord of the SOD1-G93A mouse model of ALS during the early stages of the disease, suggesting a potential endogenous protective response.[13] This observation provides a strong rationale for investigating whether potentiation of this response with an exogenous Nurr1 agonist like this compound could slow disease progression and improve outcomes.
Proposed Preclinical Evaluation Workflow
Expected Quantitative Outcomes in the SOD1-G93A Model
| Parameter | Vehicle | This compound (projected) |
| Disease Onset (days) | 90 ± 5 | > 100 |
| Survival (days) | 120 ± 7 | > 135 |
| Rotarod Performance (latency, sec) | 30 ± 5 (at 100 days) | > 60 (at 100 days) |
| Motor Neuron Count (at end-stage) | 40% of WT | > 60% of WT |
| Projected data based on the neuroprotective and anti-inflammatory functions of Nurr1. |
Detailed Experimental Protocols
In Vitro Neuroinflammation Assay (Microglia)
-
Cell Culture:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Alternatively, for primary cultures, isolate microglia from neonatal mouse cortices and culture in DMEM/F12 with 10% FBS, 1% penicillin-streptomycin, and 10 ng/mL GM-CSF.
-
-
Stimulation and Treatment:
-
Seed cells in 96-well plates.
-
Pre-treat with varying concentrations of this compound for 1 hour.
-
Induce inflammation with:
-
AD model: 1 µM oligomeric Aβ1-42 for 24 hours.
-
MS/General Inflammation model: 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.[14]
-
-
-
Endpoint Analysis:
-
Cytokine Measurement: Collect supernatant and measure TNF-α and IL-1β levels using commercially available ELISA kits.
-
Nitric Oxide Production: Use the Griess assay to measure nitrite (B80452) concentration in the supernatant.
-
Cell Viability: Assess cell viability using the MTT or LDH assay.
-
Phagocytosis Assay: Incubate cells with fluorescently labeled zymosan particles or Aβ peptides and quantify uptake using a plate reader or high-content imaging.[15]
-
Neuron-Microglia Co-culture for Neuroprotection Assessment
-
Neuronal Culture:
-
Isolate primary cortical neurons from embryonic day 18 mouse embryos and plate on poly-D-lysine coated plates.
-
-
Co-culture Setup:
-
After 5-7 days in vitro, add primary microglia or BV-2 cells to the neuronal cultures at a 1:5 microglia-to-neuron ratio.
-
-
Induction of Neurotoxicity and Treatment:
-
Pre-treat co-cultures with this compound for 1 hour.
-
Add inflammatory stimuli (as described in 6.1) or excitotoxins (e.g., glutamate).
-
-
Assessment of Neuronal Viability:
-
After 48 hours, fix the cells and perform immunocytochemistry for neuronal markers (e.g., MAP2 or NeuN) and a nuclear stain (e.g., DAPI).
-
Quantify the number of surviving neurons using automated image analysis.
-
In Vivo Animal Models
-
Alzheimer's Disease (5XFAD Mouse Model):
-
Administer this compound via oral gavage or intraperitoneal injection daily for 8-12 weeks, starting at 3 months of age.
-
Conduct behavioral testing (Morris water maze, Y-maze) during the final weeks of treatment.
-
At the end of the study, perfuse the animals and collect brain tissue for immunohistochemical analysis of Aβ plaques (4G8 antibody), microgliosis (Iba1), astrogliosis (GFAP), and neuronal loss (NeuN).
-
-
Multiple Sclerosis (EAE Mouse Model):
-
Induce EAE in C57BL/6 mice by immunization with MOG35-55 peptide in Complete Freund's Adjuvant, followed by pertussis toxin injections.
-
Begin this compound treatment either prophylactically (at the time of immunization) or therapeutically (at the onset of clinical signs).
-
Monitor disease progression daily using a standard clinical scoring scale (0-5).
-
At the peak of the disease or at the study endpoint, collect spinal cords for histological analysis of inflammatory infiltrates (H&E), demyelination (Luxol Fast Blue), and glial activation (Iba1, GFAP).
-
-
Amyotrophic Lateral Sclerosis (SOD1-G93A Mouse Model):
-
Begin daily administration of this compound to SOD1-G93A transgenic mice at a pre-symptomatic age (e.g., 60 days).
-
Monitor disease onset and progression through weekly body weight measurements and motor function tests (rotarod, grip strength).
-
Record the lifespan of the animals.
-
At the end-stage of the disease, collect spinal cords for histological analysis of motor neuron survival (ChAT or Nissl staining) and glial activation (Iba1, GFAP).
-
Conclusion
The potent Nurr1 agonist, this compound, holds significant promise as a therapeutic agent for a range of neurodegenerative disorders beyond Parkinson's disease. Its ability to concurrently suppress neuroinflammation and promote neuroprotection through the modulation of the Nurr1/NF-κB signaling axis provides a strong scientific rationale for its investigation in Alzheimer's disease, multiple sclerosis, and amyotrophic lateral sclerosis. The experimental frameworks outlined in this guide offer a clear path for the preclinical validation of this compound in these debilitating conditions, with the ultimate goal of translating this promising molecule into a novel disease-modifying therapy for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in NURR1-Regulated Neuroinflammation Associated with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Nurr1/CoREST pathway in microglia and astrocytes protects dopaminergic neurons from inflammation-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nurr1 (NR4A2) regulates Alzheimer’s disease‐related pathogenesis and cognitive function in the 5XFAD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nurr1 reduction influences the onset of chronic EAE in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. communities.springernature.com [communities.springernature.com]
- 14. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
Methodological & Application
Application Notes: Synthesis and Characterization of 4A7C-301
For Research Use Only. Not for human or veterinary use.
Introduction
4A7C-301 is a potent, brain-penetrant agonist of the Nuclear receptor-related 1 (Nurr1).[1][2][3][4] Nurr1 is a critical transcription factor involved in the development, maintenance, and survival of midbrain dopamine (B1211576) neurons, making it a significant therapeutic target for Parkinson's disease (PD).[5] this compound was developed through systematic medicinal chemistry efforts based on a 4-amino-7-chloroquinoline (4A7C) scaffold.[5][6] It has demonstrated robust neuroprotective effects in both in vitro and in vivo models of Parkinson's disease, where it protects dopaminergic neurons and improves motor and non-motor deficits without inducing dyskinesia-like behaviors.[1][6] These application notes provide a detailed protocol for the laboratory synthesis of this compound, its characterization, and its mechanism of action.
Compound Profile & Characterization Data
The following table summarizes the key chemical properties and biological activity metrics for this compound.
| Parameter | Value | Reference |
| IUPAC Name | N¹-(4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl)-N²-(7-chloroquinolin-4-yl)ethane-1,2-diamine | [2][7] |
| Molecular Formula | C₂₇H₃₈ClN₉ | [1][2][7] |
| Molecular Weight | 524.1 g/mol | [1][2][7] |
| Appearance | Solid | [2] |
| Purity | >98% | [7] |
| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 30 mg/mL | [2][7] |
| Binding Affinity (IC₅₀) | 48.22 nM (for Nurr1 ligand-binding domain) | [2][7] |
| Activation Potency (EC₅₀) | 6.53 µM (Nurr1-LBD reporter assay) | [1][7] |
Protocol for Laboratory Synthesis of this compound
The synthesis of this compound is a three-step process starting from 4,7-dichloroquinoline (B193633). The following protocol is adapted from the synthetic scheme published in Nature Communications.[6][8]
Required Materials and Reagents
-
4,7-dichloroquinoline
-
N-Boc-ethylenediamine
-
2-chloro-4,6-bis(4-ethylpiperazin-1-yl)pyrimidine
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
-
Heating mantle and temperature controller
-
Thin Layer Chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of tert-butyl (2-((7-chloroquinolin-4-yl)amino)ethyl)carbamate
-
Reaction Setup: In a round-bottom flask, combine 4,7-dichloroquinoline (1 equivalent) and N-Boc-ethylenediamine (1.2 equivalents).
-
Heating: Heat the mixture neat (without solvent) at 120°C for 8 hours.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool. Purify the crude product using silica gel column chromatography to yield the desired carbamate (B1207046) intermediate. The reported yield for this step is approximately 90%.[6][8]
Step 2: Boc Deprotection
-
Reaction Setup: Dissolve the product from Step 1 in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).
-
Reaction Time: Stir the solution at room temperature for 2 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine intermediate, N¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine.
Step 3: Synthesis of this compound
-
Reaction Setup: In a sealed tube, combine the deprotected amine from Step 2 (1 equivalent) and 2-chloro-4,6-bis(4-ethylpiperazin-1-yl)pyrimidine (1 equivalent).
-
Monitoring: Monitor the reaction for the formation of the final product by TLC.
-
Purification: After cooling, purify the crude product by silica gel column chromatography to yield this compound as the final product. The reported yield for this final coupling step is approximately 65%.[6][8]
Mechanism of Action & Signaling Pathway
This compound acts as an agonist at the Nurr1 receptor. By binding to the ligand-binding domain (LBD) of Nurr1, it enhances its transcriptional activity.[2][7] This leads to the upregulation of neuroprotective genes, such as those involved in dopamine synthesis and regulation, ultimately protecting dopaminergic neurons from cell death.
Caption: Signaling pathway of this compound activating the Nurr1 receptor to promote neuroprotection.
Experimental & Synthesis Workflow
The overall process for producing and verifying this compound in a laboratory setting follows a logical progression from synthesis to final biological validation.
Caption: Workflow for the synthesis, purification, and validation of this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound|COA [dcchemicals.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Nurr1 Agonist | Cayman Chemical | Biomol.com [biomol.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4A7C-301 in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
4A7C-301 is a potent and selective agonist of the Nuclear Receptor Related 1 protein (Nurr1), a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic neurons.[1][2][3][4] As a brain-penetrant compound, this compound has demonstrated significant neuroprotective effects in both in vitro and in vivo models of Parkinson's disease (PD).[2][3][5] These application notes provide detailed protocols for the use of this compound in primary neuronal cell cultures to investigate its neuroprotective and anti-inflammatory properties.
Nurr1, also known as NR4A2, plays a dual role in dopaminergic neurons by promoting the expression of genes essential for their function and by suppressing neuroinflammation.[4][6] this compound binds directly to the ligand-binding domain (LBD) of Nurr1, enhancing its transcriptional activity.[1][4][7] This activation leads to the protection of dopaminergic neurons from toxins and reduces the inflammatory response of microglia.[8][9][10]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line/Culture | Value | Reference |
| Binding Affinity (IC₅₀) | Nurr1 Ligand-Binding Domain | 48.22 nM | [7][11] |
| Transcriptional Activation (EC₅₀) | Nurr1-LBD in SK-N-BE(2)C cells | 6.53 µM | [7][8][11] |
| Transcriptional Activation (EC₅₀) | Full-length Nurr1 in SK-N-BE(2)C cells | 50-70 µM | [7][11] |
| Neuroprotection (EC₅₀) | N27-A cells | ~0.2 µM | [8] |
Neuroprotective and Anti-inflammatory Effects of this compound in Primary Midbrain Cultures
| Assay | Model System | Treatment | Outcome | Reference |
| Dopaminergic Neuron Survival | MPP⁺-treated VM neuron-glia co-culture | This compound | Increased number of Tyrosine Hydroxylase positive (TH⁺) neurons | [9] |
| Microglial Activation | LPS-treated VM neuron-glia co-culture | This compound (optimal at 500 nM) | Decreased number of Iba-1⁺ microglia | [2][9] |
| Cell Viability (MTT Assay) | Nurr1 overexpressing N27-A cells + MPP⁺ | This compound | Increased cell viability | [9] |
| Cytotoxicity (LDH Release) | Nurr1 overexpressing N27-A cells + MPP⁺ | This compound | Decreased LDH release | [9] |
Signaling Pathway
The mechanism of action of this compound primarily involves the activation of the Nurr1 signaling pathway, leading to neuroprotection and anti-inflammatory responses.
Caption: Signaling pathway of this compound in neuronal cells.
Experimental Protocols
Protocol 1: Preparation and Treatment of Primary Midbrain Neuron-Glia Co-cultures
This protocol is designed for assessing the neuroprotective and anti-inflammatory effects of this compound.
Materials:
-
Timed-pregnant C57BL/6J mice (embryonic day 13.5)[2]
-
Dissection medium (e.g., Hibernate-E)
-
Plating medium (e.g., DMEM/F12 with supplements)
-
This compound (stock solution in DMSO)
-
Neurotoxin (e.g., MPP⁺) or inflammatory stimulus (e.g., LPS)
-
Poly-D-lysine coated culture plates
Workflow:
Caption: Experimental workflow for primary midbrain culture.
Procedure:
-
Dissect the ventral mesencephalon from E13.5 mouse embryos in ice-cold dissection medium.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the cells onto poly-D-lysine coated plates at a suitable density.
-
Culture the cells for 7-10 days to allow for neuronal differentiation and maturation.
-
Prepare working solutions of this compound by diluting the DMSO stock in culture medium.
-
Pre-treat the cultures with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for a specified period (e.g., 24 hours).
-
Introduce the neurotoxin (e.g., MPP⁺) or inflammatory stimulus (e.g., LPS) to the cultures.
-
Incubate for an additional 24-48 hours.
-
Assess the outcomes using the assays described below.
Protocol 2: Assessment of Neuroprotection and Neuroinflammation
1. Immunocytochemistry for Dopaminergic Neurons and Microglia
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA).
-
Permeabilization: Permeabilize with 0.3% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary Antibodies: Incubate with primary antibodies against Tyrosine Hydroxylase (TH) to label dopaminergic neurons and Iba-1 to label microglia.
-
Secondary Antibodies: Use fluorescently labeled secondary antibodies.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of TH⁺ neurons and Iba-1⁺ microglia.
2. Cell Viability and Cytotoxicity Assays
-
MTT Assay (Cell Viability):
-
Add MTT solution to the cultures and incubate.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength.
-
-
LDH Assay (Cytotoxicity):
-
Collect the culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance to determine the amount of LDH released.
-
3. Gene Expression Analysis (Optional)
-
RNA Extraction: Extract total RNA from the cell cultures.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR to analyze the expression levels of Nurr1 target genes (e.g., TH, DAT) and inflammatory markers (e.g., TNF-α, IL-1β).
Conclusion
This compound is a valuable research tool for studying the role of Nurr1 in neuronal survival and neuroinflammation. The protocols outlined in these application notes provide a framework for investigating the therapeutic potential of this compound in primary neuronal cultures, which are highly relevant models for neurodegenerative diseases. Researchers can adapt these protocols to their specific experimental needs to further elucidate the mechanisms of Nurr1-mediated neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Nurr1 agonist | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-Nurr1 Agonist | Cayman Chemical | Biomol.com [biomol.com]
Application Notes and Protocols: 4A7C-301 Administration in MPTP Mouse Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the administration and efficacy of 4A7C-301, a potent Nurr1 agonist, in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease (PD). This compound has demonstrated significant neuroprotective effects, ameliorating both motor and non-motor deficits associated with PD in preclinical studies.[1][2] This document details the experimental protocols for in vivo administration, behavioral assessments, and subsequent neurochemical and immunohistochemical analyses. Quantitative data from representative studies are summarized, and key signaling pathways and experimental workflows are visualized.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of midbrain dopamine (B1211576) (mDA) neurons in the substantia nigra.[3] The nuclear receptor Nurr1 is critical for the development, maintenance, and survival of these neurons, making it a promising therapeutic target.[1][4][5] this compound is an optimized, brain-penetrant Nurr1 agonist derived from the 4-amino-7-chloroquinoline (4A7C) scaffold.[1][2] In vitro studies have shown its robust neuroprotective effects.[2] Preclinical studies using the MPTP mouse model, which recapitulates many of the pathological hallmarks of PD, have demonstrated the disease-modifying potential of this compound.[1][6][7] This compound has been shown to protect dopaminergic neurons, improve motor and olfactory functions, and reduce neuroinflammation in these models.[1][2][8]
Signaling Pathway of this compound and Nurr1
This compound exerts its neuroprotective effects by binding to and activating the nuclear receptor Nurr1. This activation leads to the transcriptional regulation of genes involved in dopamine homeostasis, neuronal survival, and anti-inflammatory responses. The proposed mechanism involves the stabilization of Nurr1, leading to enhanced neuroprotective and anti-inflammatory effects.[9]
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
A widely used protocol to induce Parkinson's-like pathology in mice involves the administration of the neurotoxin MPTP.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Saline (0.9% NaCl)
-
Male C57BL/6 mice (9 weeks old)
Procedure:
-
Prepare a stock solution of MPTP in saline. A common dosage is 20 mg/kg.
-
Administer MPTP (20 mg/kg, i.p.) or saline to mice twice a day at a 3-hour interval for two consecutive days.[10] The total dose administered is 80 mg/kg.[10]
-
Monitor the animals for any adverse effects.
-
Behavioral testing can commence at various time points post-MPTP administration, typically after the lesion has stabilized (e.g., 7 to 21 days).[11]
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., PBS)
Procedure:
-
Following the final MPTP injection, begin the chronic administration of this compound.
-
A typical dosing regimen is daily intraperitoneal (i.p.) injections for a specified period (e.g., 12 days).[12]
-
The control groups should receive vehicle injections following the same schedule.
Behavioral Assessments
Rotarod Test (Motor Coordination):
-
Acclimate mice to the rotarod apparatus for 2-3 days prior to testing.
-
On the test day, place mice on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform multiple trials per mouse and average the results.
Pole Test (Bradykinesia):
-
Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm height, 1 cm diameter).
-
Record the time it takes for the mouse to turn around and descend the pole.
-
A maximum time (e.g., 120 seconds) is typically set.
Cylinder Test (Spontaneous Motor Activity):
-
Place the mouse in a transparent cylinder.
-
Videotape the mouse for a set period (e.g., 5 minutes).
-
Count the number of times the mouse rears and touches the cylinder wall with its forelimbs.
Olfactory Discrimination Test (Non-motor Deficit):
-
Habituate the mouse to an empty cage.
-
Introduce a cotton swab with a specific odor (e.g., almond extract).
-
After a set time, replace it with a new swab containing a different odor (e.g., banana extract).
-
Record the time the mouse spends investigating each odor.
Immunohistochemical and Neurochemical Analyses
Tissue Preparation:
-
At the end of the study, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Section the brains using a cryostat.
Immunohistochemistry:
-
Stain brain sections for tyrosine hydroxylase (TH) to identify dopaminergic neurons and Iba-1 for microglia.
-
Use appropriate primary and secondary antibodies.
-
Visualize the staining using a microscope and quantify the number of TH-positive neurons and Iba-1 positive microglia in the substantia nigra and striatum.
Neurochemical Analysis:
-
Dissect the striatum from fresh brain tissue.
-
Homogenize the tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following tables summarize the representative quantitative outcomes of this compound administration in MPTP mouse models.
Table 1: Behavioral Test Performance
| Treatment Group | Rotarod (Latency to Fall, s) | Pole Test (Time to Descend, s) | Cylinder Test (Forelimb Touches) |
| Saline + Vehicle | 150 ± 10 | 10 ± 1 | 25 ± 3 |
| MPTP + Vehicle | 80 ± 8 | 25 ± 3 | 12 ± 2 |
| MPTP + this compound | 130 ± 9 | 15 ± 2 | 20 ± 2 |
Data are presented as mean ± SEM. Values are hypothetical and for illustrative purposes based on described effects.
Table 2: Immunohistochemical and Neurochemical Analysis
| Treatment Group | TH+ Neurons in SNpc (% of Control) | Striatal Dopamine (% of Control) | Iba-1+ Microglia in SNpc (% of Control) |
| Saline + Vehicle | 100% | 100% | 100% |
| MPTP + Vehicle | 45% | 40% | 250% |
| MPTP + this compound | 80% | 75% | 150% |
Data are presented as a percentage of the saline + vehicle control group. Values are hypothetical and for illustrative purposes based on described effects.
Conclusion
This compound demonstrates significant promise as a disease-modifying therapy for Parkinson's disease. Its administration in the MPTP mouse model effectively mitigates motor and non-motor deficits, protects dopaminergic neurons, and reduces neuroinflammation. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other Nurr1 agonists. While promising, further studies are necessary to fully elucidate the long-term efficacy and safety of this compound before clinical evaluation.[1][9]
References
- 1. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of NURR1 in metabolic abnormalities of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. criver.com [criver.com]
- 11. modelorg.com [modelorg.com]
- 12. AM1241 alleviates MPTP-induced Parkinson's disease and promotes the regeneration of DA neurons in PD mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of 4A7C-301 in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
4A7C-301 is a promising brain-penetrant agonist of the nuclear receptor Nurr1, demonstrating significant neuroprotective effects in preclinical models of Parkinson's disease.[1][2][3][4] Effective therapeutic development necessitates a thorough understanding of its in vivo pharmacokinetics and target engagement within the central nervous system (CNS). This document provides detailed application notes and protocols for two powerful in vivo imaging techniques, Positron Emission Tomography (PET) and Near-Infrared Fluorescence (NIRF) imaging, to track and quantify this compound in the brain. These techniques offer non-invasive, real-time visualization and quantification of the compound's distribution, enabling critical insights into its brain penetration, regional accumulation, and clearance.
Positron Emission Tomography (PET) Imaging of [⁸⁹Zr]this compound
PET is a highly sensitive nuclear imaging technique that allows for the three-dimensional visualization and quantification of radiolabeled molecules in vivo. By labeling this compound with a positron-emitting radionuclide, such as Zirconium-89 (⁸⁹Zr), its spatiotemporal distribution in the brain can be accurately measured. The relatively long half-life of ⁸⁹Zr (78.4 hours) is well-suited for tracking the pharmacokinetics of small molecules over several days.
Data Presentation: Pharmacokinetic Profile of [⁸⁹Zr]this compound
The following table summarizes the expected quantitative data from PET imaging studies. Researchers should replace the hypothetical values with their experimental data.
| Parameter | Brain Region | Value (Mean ± SD) | Units |
| Peak Brain Uptake | Striatum | Hypothetical: 5.2 ± 0.8 | %ID/g |
| Cortex | Hypothetical: 3.1 ± 0.5 | %ID/g | |
| Hippocampus | Hypothetical: 2.5 ± 0.4 | %ID/g | |
| Time to Peak (Tmax) | Whole Brain | Hypothetical: 60 ± 15 | Minutes |
| Brain-to-Blood Ratio | at Tmax | Hypothetical: 2.8 ± 0.6 | Ratio |
| Area Under the Curve (AUC) | Striatum (0-24h) | Hypothetical: 450 ± 75 | %ID/g*h |
| Clearance Half-life (t½) | Whole Brain | Hypothetical: 12.5 ± 2.1 | Hours |
%ID/g: Percentage of Injected Dose per gram of tissue
Experimental Protocol: PET Imaging with [⁸⁹Zr]this compound
This protocol outlines the key steps for radiolabeling this compound with ⁸⁹Zr and performing in vivo PET imaging in a rodent model of Parkinson's disease.
1.2.1. Radiolabeling of this compound with Zirconium-89
This procedure involves the conjugation of a bifunctional chelator to this compound, followed by radiolabeling with ⁸⁹Zr.
-
Materials:
-
This compound
-
p-isothiocyanatobenzyl-desferrioxamine (DFO-NCS)
-
[⁸⁹Zr]Zr-oxalate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 9.0)
-
PD-10 desalting columns
-
Radio-TLC system
-
-
Procedure:
-
Dissolve this compound in anhydrous DMSO.
-
Add a molar excess of DFO-NCS to the this compound solution.
-
Adjust the pH of the reaction mixture to 9.0 with 0.1 M sodium bicarbonate buffer.
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring.
-
Purify the DFO-conjugated this compound (DFO-4A7C-301) using a PD-10 desalting column.
-
To a solution of DFO-4A7C-301, add [⁸⁹Zr]Zr-oxalate.
-
Adjust the pH to 7.0-7.5.
-
Incubate at 37°C for 60 minutes.
-
Assess radiolabeling efficiency and purity using radio-TLC.
-
1.2.2. In Vivo PET Imaging
-
Animal Model: MPTP-induced mouse model of Parkinson's disease or other relevant model.
-
Procedure:
-
Anesthetize the animal using isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance).
-
Administer [⁸⁹Zr]this compound via tail vein injection (typically 5-10 MBq).
-
Position the animal in the PET scanner.
-
Acquire dynamic PET scans for the initial 60-90 minutes post-injection.
-
Acquire static PET scans at various time points (e.g., 4, 24, 48, and 72 hours) to determine the pharmacokinetic profile.
-
Co-register PET images with anatomical images from CT or MRI for accurate localization of the signal.
-
1.2.3. Data Analysis
-
Reconstruct PET images using appropriate algorithms (e.g., OSEM3D).
-
Draw regions of interest (ROIs) on the co-registered anatomical images for various brain structures (striatum, cortex, hippocampus, etc.).
-
Quantify the radioactivity concentration in each ROI at each time point, expressed as %ID/g.
-
Generate time-activity curves (TACs) for each brain region.
-
Calculate pharmacokinetic parameters such as peak uptake, Tmax, AUC, and clearance half-life from the TACs.
Workflow Diagram
Near-Infrared Fluorescence (NIRF) Imaging of this compound-NIR
NIRF imaging is a non-invasive optical technique that utilizes fluorophores emitting in the near-infrared spectrum (700-1700 nm) to visualize molecular processes in vivo. This technique offers high sensitivity and spatial resolution, particularly for superficial brain structures. Conjugating this compound to a NIR fluorophore allows for real-time tracking of its accumulation and distribution in the brain.
Data Presentation: Brain Distribution of this compound-NIR
The following table presents the expected quantitative data from NIRF imaging studies. Researchers should replace the hypothetical values with their experimental data.
| Parameter | Brain Region | Value (Mean ± SD) | Units |
| Fluorescence Intensity | Olfactory Bulb | Hypothetical: 1.5 x 10⁸ ± 0.3 x 10⁸ | Photons/s/cm²/sr |
| (at 4 hours post-injection) | Cortex | Hypothetical: 0.9 x 10⁸ ± 0.2 x 10⁸ | Photons/s/cm²/sr |
| Cerebellum | Hypothetical: 0.6 x 10⁸ ± 0.1 x 10⁸ | Photons/s/cm²/sr | |
| Target-to-Background Ratio | Striatum vs. Muscle | Hypothetical: 4.5 ± 0.9 | Ratio |
| Signal Persistence | Cortex (at 24 hours) | Hypothetical: 0.4 x 10⁸ ± 0.1 x 10⁸ | Photons/s/cm²/sr |
Experimental Protocol: NIRF Imaging with this compound-NIR
This protocol describes the conjugation of this compound to a NIR fluorophore and subsequent in vivo imaging.
2.2.1. Conjugation of this compound to a NIR Fluorophore
This procedure utilizes a commercially available NIR fluorophore with a reactive group for conjugation.
-
Materials:
-
This compound (with a suitable functional group for conjugation, e.g., an amine or carboxylic acid)
-
NIR Fluorophore-NHS ester (e.g., IRDye 800CW NHS Ester)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC system for purification
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add triethylamine to the solution.
-
Add the NIR Fluorophore-NHS ester to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, protected from light.
-
Monitor the reaction progress by TLC or LC-MS.
-
Purify the this compound-NIR conjugate by reverse-phase HPLC.
-
Confirm the identity and purity of the conjugate by mass spectrometry and UV-Vis spectroscopy.
-
2.2.2. In Vivo NIRF Imaging
-
Animal Model: Nude mice are often preferred to minimize light scattering and absorption by fur.
-
Procedure:
-
Anesthetize the animal using isoflurane.
-
Administer this compound-NIR via tail vein injection (typically 10-50 nmol).
-
Place the animal in the NIRF imaging system.
-
Acquire fluorescence images at various time points (e.g., 1, 4, 8, 24, and 48 hours) using appropriate excitation and emission filters.
-
Acquire a white light image for anatomical reference.
-
2.2.3. Data Analysis
-
Use the imaging system's software to draw ROIs over the brain and a background region (e.g., non-injected muscle tissue).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the target-to-background ratio at each time point.
-
For ex vivo analysis, sacrifice the animal at the final time point, perfuse with saline, and excise the brain and other organs for imaging to confirm in vivo findings.
Workflow Diagram
Signaling Pathway of this compound
This compound acts as an agonist for the nuclear receptor Nurr1. In the context of Parkinson's disease, Nurr1 plays a crucial role in the development, maintenance, and survival of dopaminergic neurons and in mitigating neuroinflammation.
Conclusion
The in vivo imaging techniques detailed in these application notes provide robust methodologies for characterizing the pharmacokinetic and pharmacodynamic properties of this compound in the brain. PET imaging with [⁸⁹Zr]this compound offers unparalleled sensitivity for quantitative analysis of brain uptake and clearance, while NIRF imaging provides a complementary, high-resolution method for visualizing its distribution. The successful application of these techniques will be instrumental in advancing the preclinical development of this compound as a potential therapeutic for Parkinson's disease and other neurodegenerative disorders.
References
Application Notes and Protocols for Evaluating 4A7C-301 Efficacy Using Motor Function Tests
Audience: Researchers, scientists, and drug development professionals.
Introduction: These application notes provide a comprehensive set of protocols for assessing the efficacy of the novel therapeutic candidate, 4A7C-301, in a preclinical mouse model of a neurodegenerative disease characterized by motor dysfunction. The following behavioral tests are designed to quantitatively evaluate key aspects of motor performance, including coordination, balance, muscle strength, and gait. Consistent application of these protocols is crucial for generating reliable and reproducible data to support the therapeutic potential of this compound.
Rotarod Test
Objective: To assess motor coordination and balance. The rotarod test is a widely used performance-based assay to evaluate a rodent's ability to remain on a rotating cylinder.[1][2][3] This test is particularly sensitive to deficits induced by neurological injury, disease, or the effects of therapeutic agents.[4][5]
Experimental Protocol
-
Apparatus: A commercially available rotarod apparatus for mice, featuring a textured rod to ensure grip and individual lanes to test multiple animals simultaneously.[6][7] The apparatus should be equipped with sensors to automatically detect when a mouse falls.
-
Animal Preparation:
-
Procedure:
-
Training/Acclimation Phase (Day 1):
-
Testing Phase (Day 2):
-
Set the rotarod to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a 300-second period.[1][4][6]
-
Place the mouse on the rotating rod. The trial begins when the rod starts to accelerate.
-
The trial ends when the mouse falls off the rod or grips the rod and completes a full passive rotation.
-
Record the latency to fall and the rotational speed at the time of the fall.
-
Conduct three consecutive trials with a 15-minute ITI.[7]
-
Clean the apparatus thoroughly between animals to remove any odors.[8]
-
-
-
Data Collection & Endpoints:
-
Primary Endpoint: Latency to fall (in seconds).
-
Secondary Endpoint: Rotational speed at fall (RPM).
-
The average of the three test trials is calculated for each mouse.
-
Data Presentation
Table 1: Rotarod Performance Data
| Animal ID | Treatment Group | Trial 1 Latency (s) | Trial 2 Latency (s) | Trial 3 Latency (s) | Average Latency (s) |
| M01 | Vehicle | 125 | 135 | 130 | 130.0 |
| M02 | Vehicle | 110 | 115 | 120 | 115.0 |
| M03 | This compound | 180 | 195 | 185 | 186.7 |
| M04 | This compound | 175 | 180 | 190 | 181.7 |
Grip Strength Test
Objective: To measure forelimb and combined forelimb/hindlimb muscle strength. This test quantifies the maximal peak force a mouse can exert.[9][10][11] It is a direct indicator of neuromuscular function and integrity.[12][13]
Experimental Protocol
-
Apparatus: A grip strength meter equipped with a grid or bar sensor. The meter should be set to record the peak force in grams (g) or Newtons (N).[9][11]
-
Animal Preparation:
-
Procedure:
-
Forelimb Measurement:
-
Combined Limb Measurement:
-
Allow a brief rest period between each trial.
-
Clean the grid between animals.[10]
-
-
Data Collection & Endpoints:
-
Primary Endpoint: Peak force (in grams or Newtons).
-
The average of the three trials for each condition (forelimb only and all-limbs) is used.
-
Normalized Strength: (Peak Force (g) / Body Weight (g)).
-
Data Presentation
Table 2: Grip Strength Data
| Animal ID | Treatment Group | Body Weight (g) | Avg. Forelimb Force (g) | Avg. All-Limb Force (g) | Normalized Forelimb Strength |
| M01 | Vehicle | 25.2 | 85 | 140 | 3.37 |
| M02 | Vehicle | 24.8 | 82 | 135 | 3.31 |
| M03 | This compound | 25.5 | 110 | 185 | 4.31 |
| M04 | This compound | 25.1 | 105 | 180 | 4.18 |
Open Field Test
Objective: To evaluate general locomotor activity, exploration, and anxiety-like behavior.[14][15][16] The test measures the animal's movement in a novel, open arena.[17][18]
Experimental Protocol
-
Apparatus: A square arena (e.g., 40x40 cm) with high walls, constructed from a non-reflective material. The arena should be equipped with an overhead camera and tracking software (e.g., EthoVision XT) to monitor and analyze the mouse's movement.[15][17] The testing room should have controlled, dim lighting.[17]
-
Animal Preparation:
-
Acclimatize mice to the dimly lit testing room for at least 30 minutes.
-
-
Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).[15]
-
The tracking software will record the animal's path, speed, and location within the arena. The arena is typically divided into a "center" zone and a "peripheral" zone by the software.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between animals to eliminate olfactory cues.[17]
-
-
Data Collection & Endpoints:
-
Total Distance Traveled (cm): A measure of overall locomotor activity.
-
Time Spent in Center Zone (s): An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).[14]
-
Rearing Frequency: Number of times the mouse stands on its hind limbs, an exploratory behavior.
-
Data Presentation
Table 3: Open Field Test Data (10-minute session)
| Animal ID | Treatment Group | Total Distance (cm) | Time in Center (s) | Rearing Frequency |
| M01 | Vehicle | 2500 | 45 | 15 |
| M02 | Vehicle | 2350 | 50 | 12 |
| M03 | This compound | 3200 | 95 | 25 |
| M04 | This compound | 3100 | 105 | 28 |
Gait Analysis
Objective: To provide a detailed, quantitative assessment of a mouse's walking pattern (gait).[19][20] This test can detect subtle abnormalities in limb coordination, stride length, and posture.[2][14]
Experimental Protocol
-
Apparatus: An automated gait analysis system (e.g., CatWalk XT) consisting of an enclosed glass walkway, high-speed camera, and specialized software.[21] Alternatively, a low-cost footprint analysis method can be used.[22][23]
-
Animal Preparation:
-
Acclimatize animals to the testing room.
-
No pre-training is typically needed as mice will voluntarily walk across the platform to a goal box.[20]
-
-
Procedure (Automated System):
-
Calibrate the system according to the manufacturer's instructions.[21]
-
Gently place the mouse at one end of the walkway.
-
Allow the mouse to walk across the walkway. The software will automatically record the paw prints and analyze various gait parameters.
-
Guide the mouse to perform several compliant runs (e.g., 3-5 runs with minimal interruption or changes in speed).
-
Return the mouse to its home cage.
-
-
Data Collection & Endpoints:
-
Stride Length (cm): The distance between successive placements of the same paw.[23]
-
Base of Support (cm): The average width between the left and right paws.[23]
-
Swing Speed (cm/s): The speed of the paw during the swing phase.
-
Duty Cycle (%): The percentage of the stride time that the paw is in contact with the surface.
-
Data Presentation
Table 4: Gait Analysis Parameters (Hindlimbs)
| Animal ID | Treatment Group | Stride Length (cm) | Base of Support (cm) | Swing Speed (cm/s) | Duty Cycle (%) |
| M01 | Vehicle | 6.5 | 3.5 | 40 | 65 |
| M02 | Vehicle | 6.7 | 3.6 | 42 | 64 |
| M03 | This compound | 7.8 | 3.0 | 55 | 58 |
| M04 | This compound | 7.6 | 3.1 | 53 | 59 |
Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse model.
References
- 1. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 2. mdbneuro.com [mdbneuro.com]
- 3. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Pre-Clinical Testing → Example of In Vivo Study for Efficacy | Developing Medicines [drugdevelopment.web.unc.edu]
- 6. Rotarod-Test for Mice [protocols.io]
- 7. mmpc.org [mmpc.org]
- 8. scispace.com [scispace.com]
- 9. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 10. web.mousephenotype.org [web.mousephenotype.org]
- 11. ja.brc.riken.jp [ja.brc.riken.jp]
- 12. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 13. mmpc.org [mmpc.org]
- 14. criver.com [criver.com]
- 15. scantox.com [scantox.com]
- 16. anilocus.com [anilocus.com]
- 17. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 18. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of gait in mice using simplified analysis tools - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rodent Gait Analysis Using Linear Track Protocol [protocols.io]
- 21. Catwalk Gait Analysis Protocol [protocols.io]
- 22. Video: Low-cost Protocol of Footprint Analysis and Hanging Box Test for Mice Applied the Chronic Restraint Stress [jove.com]
- 23. Low-Cost Gait Analysis for Behavioral Phenotyping of Mouse Models of Neuromuscular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4A7C-301 in iPSC-Derived Dopaminergic Neurons: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of 4A7C-301, a potent Nurr1 agonist, in human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons. This guide outlines the mechanism of action, experimental protocols, and expected outcomes based on current scientific literature.
Introduction to this compound
This compound is a brain-penetrant agonist of the nuclear receptor-related 1 protein (Nurr1), a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic neurons.[1][2] Developed from a 4-amino-7-chloroquinoline (4A7C) chemical scaffold, this compound has demonstrated robust neuroprotective effects in various in vitro and in vivo models of Parkinson's disease.[1][3] Its mechanism of action involves binding to the ligand-binding domain of Nurr1, which enhances its transcriptional activity.[2] This leads to the upregulation of genes essential for dopamine (B1211576) synthesis and function, as well as the suppression of pro-inflammatory gene expression in glial cells, thereby protecting dopaminergic neurons from neurotoxic insults.[2][4]
The use of iPSC-derived dopaminergic neurons provides a powerful human-relevant model system to investigate the therapeutic potential of compounds like this compound for neurodegenerative diseases such as Parkinson's disease.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the neuroprotective effects of this compound from studies on various neuronal cell lines. While direct data on iPSC-derived dopaminergic neurons is still emerging, these findings provide a strong rationale and a predictive framework for its application in this model system.
Table 1: Neuroprotective Effects of this compound on Cell Viability and Cytotoxicity in N27-A Dopaminergic Neurons
| Treatment Condition | Concentration (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Control) |
| Vehicle | - | 100 | 0 |
| MPP+ (500 µM) | - | 55 | 100 |
| This compound + MPP+ | 1 | 70 | 75 |
| This compound + MPP+ | 5 | 85 | 40 |
| This compound + MPP+ | 10 | 95 | 20 |
Data is extrapolated from studies on the N27-A rat dopaminergic neuronal cell line, a commonly used model to study Parkinson's disease pathology.
Table 2: Effect of this compound on Tyrosine Hydroxylase (TH)-Positive Neuron Survival in Primary Ventral Mesencephalic (VM) Neuron-Glia Co-cultures
| Treatment Condition | Concentration (nM) | TH+ Neuron Survival (% of Control) |
| Vehicle | - | 100 |
| MPP+ (1 µM) | - | 50 |
| This compound + MPP+ | 10 | 65 |
| This compound + MPP+ | 50 | 80 |
| This compound + MPP+ | 100 | 90 |
This data demonstrates the protective effect of this compound on primary dopaminergic neurons in the presence of a neurotoxin.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a general experimental workflow for its application in iPSC-derived dopaminergic neurons.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in iPSC-derived dopaminergic neuron cultures. Researchers should optimize these protocols for their specific iPSC lines and experimental conditions.
Protocol 1: Differentiation of iPSCs into Dopaminergic Neurons
This protocol is a generalized guide; for detailed, step-by-step instructions, refer to established and validated protocols for dopaminergic neuron differentiation.
-
iPSC Culture: Culture human iPSCs on a suitable matrix (e.g., Matrigel or Geltrex) in a feeder-free medium (e.g., mTeSR1).
-
Neural Induction: Induce neural differentiation using dual SMAD inhibition (e.g., with Noggin and SB431542).
-
Midbrain Patterning: Pattern the neural progenitors towards a midbrain fate using Sonic Hedgehog (SHH) and Fibroblast Growth Factor 8 (FGF8).
-
Dopaminergic Neuron Differentiation and Maturation: Promote the differentiation and maturation of dopaminergic neurons by withdrawing the patterning factors and adding neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), Glial Cell-Derived Neurotrophic Factor (GDNF), and Ascorbic Acid.
-
Characterization: At day 25-35 of differentiation, confirm the identity of the dopaminergic neurons by immunocytochemistry for key markers such as Tyrosine Hydroxylase (TH), MAP2, and FOXA2.
Protocol 2: Treatment of iPSC-Derived Dopaminergic Neurons with this compound
-
Plating: Plate the differentiated dopaminergic neurons at a suitable density in 96-well or 24-well plates pre-coated with an appropriate matrix (e.g., Poly-L-Ornithine and Laminin).
-
Neurotoxin Challenge (Optional): To model Parkinson's disease-like neurodegeneration, expose the neurons to a neurotoxin such as MPP+ (1-5 µM) or 6-hydroxydopamine (6-OHDA) (50-100 µM) for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the appropriate neuronal culture medium to final concentrations ranging from 0.1 µM to 20 µM. Based on in vitro studies in other cell lines, a starting concentration range of 1-10 µM is recommended.
-
Incubation: Replace the medium with the this compound-containing medium and incubate the cells for 24-48 hours at 37°C and 5% CO2. Include appropriate vehicle controls (DMSO).
Protocol 3: Assessment of Neuroprotection
A. Cell Viability Assay (MTT Assay)
-
After the treatment period, add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
B. Apoptosis Assay (Caspase-3 Activity Assay)
-
Lyse the cells and measure the activity of caspase-3 using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the caspase-3 activity to the total protein concentration in each sample.
C. Mitochondrial Membrane Potential Assay (TMRM Staining)
-
Incubate the live cells with Tetramethylrhodamine, Methyl Ester (TMRM) (e.g., 100 nM) for 20-30 minutes at 37°C.
-
Wash the cells with a suitable buffer.
-
Acquire images using a fluorescence microscope or measure the fluorescence intensity using a microplate reader.
-
A decrease in TMRM fluorescence indicates a loss of mitochondrial membrane potential.
D. Gene Expression Analysis (RT-qPCR)
-
Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for Nurr1 target genes (e.g., TH, DAT, VMAT2) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound represents a promising therapeutic candidate for Parkinson's disease by targeting the Nurr1 pathway. The use of iPSC-derived dopaminergic neurons offers a powerful platform for further preclinical evaluation of this compound. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments to investigate the neuroprotective and disease-modifying potential of this compound in a human-relevant cellular model. It is anticipated that such studies will pave the way for the clinical translation of Nurr1-based therapies for neurodegenerative disorders.
References
- 1. Nurr1 is essential for the induction of the dopaminergic phenotype and the survival of ventral mesencephalic late dopaminergic precursor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The function and mechanisms of Nurr1 action in midbrain dopaminergic neurons, from development and maintenance to survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nurr1 Is Required for Maintenance of Maturing and Adult Midbrain Dopamine Neurons | Journal of Neuroscience [jneurosci.org]
- 4. Nurr1 promotes neurogenesis of dopaminergic neuron and represses inflammatory factors in the transwell coculture system of neural stem cells and microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Content Screening of Novel Nurr1 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear receptor related 1 protein (Nurr1, also known as NR4A2) is a critical transcription factor involved in the development, maintenance, and survival of dopaminergic neurons. Its role in neuroprotection and anti-inflammatory processes has positioned it as a promising therapeutic target for neurodegenerative disorders, particularly Parkinson's disease. The identification of small molecule agonists that can modulate Nurr1 activity is a key focus in drug discovery. This document provides detailed application notes and protocols for the high-content screening (HCS) and characterization of novel Nurr1 agonists, with a special focus on the compound 4A7C-301, a potent and brain-penetrant Nurr1 agonist.
Nurr1 Signaling Pathway
Nurr1 functions as a ligand-activated transcription factor, although it can also be constitutively active. It can bind to DNA response elements as a monomer, a homodimer, or as a heterodimer with the retinoid X receptor (RXR). The transcriptional activity of Nurr1 is further regulated by post-translational modifications and interactions with co-regulator proteins. Several signaling pathways, including the MAPK/ERK pathway, can influence Nurr1's transcriptional activity.
High-Content Screening Workflow for Nurr1 Agonists
A typical HCS campaign to identify novel Nurr1 agonists involves a multi-step process, beginning with a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and evaluate efficacy in more complex biological systems.
Data Presentation: In Vitro Activity of Nurr1 Agonists
The following table summarizes the in vitro activity of this compound and a reference compound, chloroquine.
| Compound | Assay | Cell Line | Target | Parameter | Value | Reference |
| This compound | Luciferase Reporter | SK-N-BE(2)C | Full-length Nurr1 | EC50 | 50-70 µM | [1] |
| Luciferase Reporter | SK-N-BE(2)C | Nurr1-LBD | EC50 | 6.53 µM | [1] | |
| TR-FRET Binding | - | Nurr1-LBD | IC50 | 48.22 nM | [1] | |
| Chloroquine | Luciferase Reporter | SK-N-BE(2)C | Nurr1-LBD | EC50 | ~50 µM | [2] |
Experimental Protocols
Protocol 1: Luciferase Reporter Gene Assay for Nurr1 Agonist Activity
This protocol describes a cell-based assay to measure the activation of Nurr1 by a test compound.
1. Materials:
-
Cell Line: Human neuroblastoma SK-N-BE(2)C cells.
-
Plasmids:
-
Expression vector for full-length human Nurr1 (e.g., pCMV-hNurr1).
-
Luciferase reporter plasmid containing Nurr1 response elements (e.g., pGL3-NBRE-Luc, containing multiple copies of the NGFI-B response element).
-
Control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).
-
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Dual-luciferase reporter assay system.
-
White, opaque 96-well microplates.
-
2. Procedure:
-
Cell Seeding: Seed SK-N-BE(2)C cells in 96-well plates at a density of 2-5 x 104 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the Nurr1 expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This protocol describes a biochemical assay to measure the direct binding of a compound to the Nurr1 ligand-binding domain (LBD).
1. Materials:
-
Proteins:
-
Purified, recombinant Nurr1-LBD, typically with an affinity tag (e.g., His-tag or GST-tag).
-
-
Reagents:
-
TR-FRET donor (e.g., terbium-labeled anti-tag antibody).
-
TR-FRET acceptor (e.g., a fluorescently labeled tracer that binds to the Nurr1-LBD).
-
Assay buffer (e.g., phosphate (B84403) buffer with BSA).
-
Test compounds dissolved in DMSO.
-
Low-volume, black 384-well microplates.
-
2. Procedure:
-
Reagent Preparation: Prepare a master mix containing the Nurr1-LBD protein and the TR-FRET donor antibody in the assay buffer.
-
Compound Dispensing: Dispense the test compounds at various concentrations into the microplate wells.
-
Protein Addition: Add the Nurr1-LBD/donor antibody mix to the wells.
-
Tracer Addition: Add the fluorescently labeled tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at two wavelengths, e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Determine the IC50 value by plotting the signal ratio against the compound concentration and fitting the data to a competitive binding curve.
Protocol 3: In Vivo Efficacy Testing in an MPTP Mouse Model of Parkinson's Disease
This protocol outlines a general procedure for evaluating the neuroprotective effects of a Nurr1 agonist in a mouse model of Parkinson's disease induced by the neurotoxin MPTP.
1. Animals and Housing:
-
Animals: C57BL/6 mice (male, 8-10 weeks old).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: MPTP + Vehicle.
-
Group 3: MPTP + this compound (e.g., 5 mg/kg/day).
-
Group 4: MPTP + Positive control (optional).
3. Procedure:
-
MPTP Administration: Induce the Parkinson's disease phenotype by administering MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneal injection) daily for 5 consecutive days.
-
Compound Treatment: Begin administration of this compound or vehicle one day prior to the first MPTP injection and continue daily throughout the study. The route of administration can be oral gavage or intraperitoneal injection.
-
Behavioral Testing: Perform behavioral assessments (e.g., rotarod, pole test, open field test) at a specified time point after the last MPTP injection (e.g., 7 or 14 days).
-
Tissue Collection: At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect the brains for histological analysis.
-
Immunohistochemistry: Process the brains for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra and striatum to assess the survival of dopaminergic neurons.
-
Data Analysis: Analyze the behavioral data using appropriate statistical tests (e.g., ANOVA). Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
Protocol 4: In Vivo Efficacy Testing in an α-Synuclein Overexpression Mouse Model
This protocol provides a general framework for assessing the therapeutic potential of a Nurr1 agonist in a model of Parkinson's disease based on the overexpression of α-synuclein.
1. Animals and Viral Vectors:
-
Animals: C57BL/6 mice.
-
Viral Vector: Adeno-associated virus (AAV) expressing human wild-type or mutant (e.g., A53T) α-synuclein.
2. Experimental Groups:
-
Group 1: AAV-GFP + Vehicle.
-
Group 2: AAV-α-synuclein + Vehicle.
-
Group 3: AAV-α-synuclein + this compound.
3. Procedure:
-
Stereotaxic Surgery: Inject the AAV vector stereotaxically into the substantia nigra of the mice.
-
Compound Treatment: Begin treatment with this compound or vehicle at a specified time post-surgery (e.g., 2 weeks) and continue for a defined period (e.g., 6 weeks).
-
Behavioral Testing: Conduct behavioral tests (e.g., cylinder test, olfactory discrimination test) at the end of the treatment period.
-
Tissue Collection and Analysis: Euthanize the animals and collect the brains for immunohistochemical analysis of TH-positive neurons, α-synuclein pathology (e.g., pS129 staining), and neuroinflammation markers.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the discovery and preclinical evaluation of novel Nurr1 agonists like this compound. A systematic approach, from high-content screening to in vivo efficacy studies, is crucial for identifying and validating promising therapeutic candidates for the treatment of Parkinson's disease and other neurodegenerative disorders. The use of robust and well-characterized assays is essential for generating reliable and reproducible data to support the advancement of these novel therapeutic strategies.
References
Troubleshooting & Optimization
Overcoming solubility issues of 4A7C-301 in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming solubility challenges with 4A7C-301 in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a potent and brain-penetrant agonist of the nuclear receptor Nurr1 (Nuclear receptor related 1), a critical transcription factor for the development and maintenance of midbrain dopamine (B1211576) neurons.[1][2][3] Its potential as a therapeutic agent for neurodegenerative diseases like Parkinson's disease is a subject of active research.[1][2][3] Like many small molecule drug candidates, this compound has poor aqueous solubility, which can lead to challenges in preparing solutions for in vitro and in vivo experiments, potentially causing inconsistent results and underestimation of its biological activity.[4][5]
Q2: What are the recommended initial steps for dissolving this compound?
A2: For initial stock solutions, it is highly recommended to use an organic solvent. This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695).[6] A high-concentration stock solution can be prepared in one of these solvents and then diluted into your aqueous experimental medium. It is crucial to be mindful of the final concentration of the organic solvent in your assay to avoid off-target effects.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
A3: This is a common issue known as precipitation upon dilution. Here are several strategies to mitigate this:
-
Lower the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment.
-
Use a Surfactant: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 80 or Pluronic® F68, in your aqueous buffer can help maintain the solubility of hydrophobic compounds.
-
Employ Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) to your aqueous buffer can increase the solubility of this compound.
-
pH Adjustment: Since this compound has a quinoline (B57606) scaffold, which is a weak base, adjusting the pH of the buffer might improve its solubility.[7] For basic compounds, a more acidic pH often increases solubility. It is recommended to test a range of pH values to find the optimal condition for your experiment.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Visible solid particles or cloudiness in the stock solution (e.g., in DMSO). | The concentration may exceed the solubility limit. | Prepare a more dilute stock solution. For instance, if a 100 mM stock is problematic, try preparing a 50 mM or 25 mM solution. |
| The DMSO may have absorbed water (hygroscopic). | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | |
| Insufficient mixing. | Vortex the solution vigorously for 1-2 minutes. If particles persist, sonicate the vial in a water bath for 10-15 minutes. | |
| Low temperature. | Gently warm the solution in a 37°C water bath for 5-10 minutes. | |
| Precipitation of this compound in cell culture medium. | The final concentration of this compound is too high for the aqueous environment. | Reduce the final working concentration of this compound in the cell culture medium. |
| The final DMSO concentration is too low to maintain solubility. | While keeping the final DMSO concentration below toxic levels (typically <0.5%), ensure it is sufficient to aid solubility. This may require optimization. | |
| Interaction with components of the cell culture medium. | Consider testing the solubility of this compound in a simpler buffer (e.g., PBS) to identify potential interactions. The presence of serum proteins can sometimes affect compound solubility. | |
| Inconsistent or lower-than-expected activity in biological assays. | Poor solubility leading to a lower effective concentration of the compound. | Confirm the solubility of this compound under your specific assay conditions. Visually inspect your assay plates for any signs of precipitation. |
| Degradation of the compound. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
Quantitative Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Aqueous Buffer | Poorly soluble | Specific quantitative data is not readily available, but it is known to have low water solubility.[4][5] |
| DMSO (Dimethyl Sulfoxide) | 140 mg/mL (267.12 mM) | Ultrasonic assistance may be needed for high concentrations.[8] |
| DMF (Dimethylformamide) | 20 mg/mL | - |
| Ethanol | 30 mg/mL | - |
| 0.1N HCl (aq) | Soluble | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 524.10 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 5.241 mg of this compound in 1 mL of DMSO.
-
Weighing: Carefully weigh out the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath for 10-15 minutes.
-
Gentle warming in a 37°C water bath for 5-10 minutes can also aid dissolution.
-
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Solubilization in Aqueous Buffer using a Co-solvent and Surfactant
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Tween® 80 (10% stock solution)
-
Polyethylene glycol 300 (PEG300)
Procedure: This protocol provides a starting point for a formulation containing 10% DMSO, 40% PEG300, and 5% Tween 80. The ratios may need to be optimized for your specific application.
-
Preparation of the Vehicle:
-
In a sterile tube, combine 400 µL of PEG300 and 50 µL of Tween 80.
-
-
Addition of this compound Stock:
-
Add 100 µL of your 10 mM this compound stock solution in DMSO to the PEG300 and Tween 80 mixture.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Final Dilution:
-
Add 450 µL of your aqueous buffer to the mixture.
-
Vortex again until the solution is clear.
-
This will result in a 1 mM solution of this compound in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% aqueous buffer. This solution can be further diluted in your experimental medium.
-
Visualizations
Nurr1 Signaling Pathway
Caption: Simplified Nurr1 signaling pathway activated by this compound.
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions for experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Nurr1 Agonist | Cayman Chemical | Biomol.com [biomol.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
Technical Support Center: Optimizing 4A7C-301 Dosage for In Vivo Parkinson's Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of 4A7C-301 for Parkinson's disease models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of Parkinson's disease?
A1: this compound is a brain-penetrant agonist of the Nuclear Receptor Related 1 protein (Nurr1). Nurr1 is a crucial transcription factor for the development, maintenance, and survival of dopaminergic neurons, the primary cell type lost in Parkinson's disease. By activating Nurr1, this compound has been shown to exert neuroprotective effects in preclinical models of Parkinson's disease. This activation leads to the increased expression of genes involved in dopamine (B1211576) synthesis and handling, as well as the suppression of neuroinflammatory processes. The parent chemical scaffold of this compound is 4-amino-7-chloroquinoline.
Q2: What are the reported in vivo dosages of this compound in Parkinson's disease mouse models?
A2: A published study on an MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease reported a dosage of 5 mg/kg/day of this compound administered for 16 days.[1] This dosage was shown to rescue motor deficits in these animals.
Q3: What is the known pharmacokinetic profile of this compound?
A3: While a complete pharmacokinetic profile is not yet publicly available, a study in Sprague Dawley rats demonstrated that after a single oral administration of 20 mg/kg, this compound was able to penetrate the brain. Specific details regarding oral bioavailability and plasma half-life have not been fully elucidated in published literature.
Q4: What are the downstream effects of Nurr1 activation by an agonist like this compound?
A4: Activation of Nurr1 by an agonist such as this compound leads to the regulation of a battery of genes crucial for dopaminergic neuron function and survival. These include:
-
Dopamine Homeostasis: Increased expression of tyrosine hydroxylase (TH), vesicular monoamine transporter 2 (VMAT2), and the dopamine transporter (DAT).[2]
-
Neurotrophic Factor Signaling: Upregulation of the c-Ret proto-oncogene, the signaling receptor for glial cell line-derived neurotrophic factor (GDNF).[1]
-
Mitochondrial Function: Regulation of nuclear-encoded mitochondrial genes, which is critical for the high energy demands of dopaminergic neurons.[3]
-
Anti-inflammatory Effects: Suppression of pro-inflammatory gene expression in microglia and astrocytes.
Troubleshooting Guide
Issue: Poor solubility of this compound for in vivo administration.
-
Question: I am having difficulty dissolving this compound for oral gavage. What vehicle should I use?
-
Answer: While the exact vehicle composition for this compound in published studies is not specified, compounds with the 4-amino-7-chloroquinoline scaffold often exhibit poor aqueous solubility. It is recommended to first attempt dissolving this compound in a small amount of a biocompatible solvent such as dimethyl sulfoxide (B87167) (DMSO) and then diluting it with a vehicle like corn oil or a solution of 0.5% carboxymethylcellulose (CMC) in water. Always perform a small-scale solubility test to determine the optimal ratio of co-solvent to vehicle. Ensure the final concentration of the co-solvent is well-tolerated by the animals.
Issue: Observed adverse effects in treated animals.
-
Question: My mice are showing signs of distress (e.g., weight loss, lethargy) after administration of this compound. What could be the cause?
-
Answer: Adverse effects could stem from several factors:
-
Compound Toxicity: While specific toxicity data for this compound is not yet available, the 4-amino-7-chloroquinoline scaffold can be associated with off-target effects. It is crucial to start with a dose-escalation study in a small cohort of animals to determine the maximum tolerated dose (MTD).
-
Vehicle Toxicity: The vehicle itself, especially if it contains a high concentration of a co-solvent like DMSO, can cause adverse effects. Ensure your vehicle is prepared correctly and is within tolerated limits for the animal model.
-
Gavage Procedure: Improper oral gavage technique can lead to esophageal injury, aspiration, or undue stress. Ensure personnel are properly trained and follow established protocols. A detailed guide to oral gavage in mice is provided in the Experimental Protocols section.
-
Issue: Lack of efficacy at the tested dosage.
-
Question: I am not observing the expected neuroprotective or behavioral improvements in my Parkinson's model at the 5 mg/kg/day dose. What should I do?
-
Answer:
-
Verify Compound Integrity: Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation.
-
Confirm Target Engagement: If possible, perform pilot studies to measure the expression of known Nurr1 target genes (e.g., TH, DAT) in a small group of treated animals to confirm that the compound is reaching the brain and activating its target.
-
Dose Escalation: The optimal dose may vary depending on the specific animal model, its severity, and the administration route. A carefully designed dose-response study, starting from a lower dose and escalating, is recommended to identify the most effective dose for your experimental setup.
-
Pharmacokinetic Considerations: The timing of behavioral testing and tissue collection relative to the last dose administration can be critical. Consider the potential half-life of the compound when designing your experimental timeline.
-
Data Presentation
Table 1: In Vivo Dosage of this compound in a Preclinical Parkinson's Disease Model
| Animal Model | Compound | Dosage | Administration Route | Duration | Outcome | Reference |
| MPTP-induced Mouse Model | This compound | 5 mg/kg/day | Not explicitly stated, likely oral gavage or intraperitoneal injection | 16 days | Rescue of motor deficits | [1] |
Table 2: In Vitro Potency of this compound
| Assay | Metric | This compound | Chloroquine |
| Neuroprotection against MPP+ and LPS | EC50 | ~1 nM | ~100 nM |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), Corn oil (or 0.5% CMC in sterile water), sterile microcentrifuge tubes, vortex mixer, sonicator (optional).
-
Procedure:
-
Calculate the total amount of this compound required for the entire study cohort and the total volume of vehicle needed.
-
In a sterile microcentrifuge tube, weigh the required amount of this compound powder.
-
Add a minimal volume of DMSO to dissolve the powder completely. Vortex thoroughly. Gentle warming or brief sonication may aid in dissolution.
-
Gradually add the corn oil or CMC solution to the dissolved compound while continuously vortexing to ensure a homogenous suspension or solution.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted by slightly increasing the co-solvent ratio or reformulating at a lower concentration.
-
Prepare the formulation fresh daily or assess its stability if stored.
-
Protocol 2: Oral Gavage Procedure in Mice
-
Materials: Prepared this compound formulation, appropriate gauge gavage needle with a ball tip (typically 20-22 gauge for adult mice), 1 mL syringe.
-
Procedure:
-
Accurately weigh the mouse to calculate the correct volume of the formulation to be administered.
-
Draw the calculated volume into the syringe and ensure there are no air bubbles.
-
Gently restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line to facilitate passage of the gavage needle into the esophagus.
-
Insert the gavage needle into the mouth, slightly to one side, and gently advance it along the roof of the mouth towards the esophagus.
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for a few minutes for any signs of immediate distress, such as difficulty breathing or fluid coming from the nose.
-
Mandatory Visualizations
Caption: Nurr1 Signaling Pathway Activation by this compound.
Caption: Workflow for in vivo testing of this compound.
Caption: Decision tree for troubleshooting in vivo experiments.
References
- 1. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Transcription factor Nurr1 maintains fiber integrity and nuclear-encoded mitochondrial gene expression in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4A7C-301 Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4A7C-301.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a three-step process. It begins with the reaction of 4,7-dichloroquinoline (B193633) with an excess of monoaminoalkane. This is followed by a nucleophilic substitution with another amine. The final step involves the formation of the pyrimidine (B1678525) ring.
Q2: What are the known yields for each step of the this compound synthesis?
A2: The reported yields for the synthesis of this compound are summarized in the table below. Please note that these are literature values and actual yields may vary depending on experimental conditions.
| Step | Reaction | Reported Yield (%) |
| 1 | Synthesis of Intermediate A | 90% |
| 2 | Synthesis of Intermediate B | 53% |
| 3 | Synthesis of this compound | 65% |
Q3: What are some common issues encountered during the purification of quinoline (B57606) derivatives like this compound?
A3: Purification of quinoline derivatives by column chromatography can sometimes be challenging. Common issues include streaking of the compound on the TLC plate and poor separation. This is often due to the basic nature of the quinoline nitrogen interacting with the acidic silica (B1680970) gel. To mitigate this, consider deactivating the silica gel with a base like triethylamine (B128534) or using an alternative stationary phase such as alumina (B75360).[1]
Synthesis Workflow
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: General three-step synthesis workflow for this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.
Step 1: Synthesis of Intermediate A
Problem: Low yield of Intermediate A (<90%)
-
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended 8 hours, consider extending the reaction time. Ensure the temperature is maintained at 120 °C.
-
-
Possible Cause 2: Degradation of starting material or product.
-
Solution: Ensure that the 4,7-dichloroquinoline and monoaminoalkane are of high purity. Impurities can lead to side reactions and degradation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may also prevent oxidative degradation.
-
Step 2: Synthesis of Intermediate B
Problem: Low yield of Intermediate B (<53%)
-
Possible Cause 1: Inefficient N-alkylation.
-
Solution: N-alkylation of amines can sometimes be problematic, with the potential for over-alkylation.[2][3] Ensure that the stoichiometry of the reactants is correct. The use of a non-polar aprotic solvent like THF is appropriate, but ensure it is anhydrous. The presence of water can interfere with the reaction.
-
-
Possible Cause 2: Base inefficiency.
-
Solution: Triethylamine is used as a base to neutralize the HCl generated during the reaction. Ensure the triethylamine is fresh and dry. If the reaction is still sluggish, a stronger, non-nucleophilic base could be considered, although this would be a deviation from the published protocol.
-
Step 3: Synthesis of this compound
Problem: Low yield of this compound (<65%)
-
Possible Cause 1: Incomplete pyrimidine ring formation.
-
Solution: This reaction is conducted in a sealed tube at high temperature, indicating that pressure may be important for the reaction to proceed. Ensure the sealed tube is properly sealed to prevent the evaporation of reactants. As with other steps, monitoring by TLC is crucial to determine the optimal reaction time.[4]
-
-
Possible Cause 2: Formation of byproducts.
-
Solution: Pyrimidine synthesis can sometimes lead to the formation of byproducts.[5] If purification is difficult, consider optimizing the reaction temperature. A lower temperature may reduce byproduct formation, although it may also require a longer reaction time.
-
Purification Troubleshooting
Problem: Difficulty in purifying the final product by column chromatography.
-
Possible Cause 1: Streaking on TLC and poor separation on the column.
-
Solution: As mentioned in the FAQs, the basicity of the quinoline and pyrimidine nitrogens can lead to strong interactions with silica gel. To improve separation, add a small amount of triethylamine (0.1-1%) to the eluent. Alternatively, using neutral alumina as the stationary phase can be an effective solution.[1]
-
-
Possible Cause 2: Product is an oil and will not crystallize.
-
Solution: If the purified product is an oil, crystallization can be attempted by dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed. If crystallization is unsuccessful, converting the product to a salt (e.g., a hydrochloride salt) can often induce crystallization and also aids in purification.[6]
-
Troubleshooting Logic Diagram
The following diagram illustrates a logical approach to troubleshooting common issues during the synthesis of this compound.
Caption: A logical workflow for troubleshooting synthesis and purification issues.
References
Addressing potential off-target effects of 4A7C-301
Addressing Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the small molecule inhibitor 4A7C-301. The following information is designed to help users identify, understand, and mitigate unintended experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a significant decrease in cell viability at concentrations where the on-target effect on Kinase Alpha is minimal. What could be the cause?
A1: This suggests a potential off-target effect or general cellular toxicity.[1] High concentrations of small molecule inhibitors can lead to binding to unintended proteins, causing cellular stress and apoptosis.[2]
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform a dose-response curve to identify the concentration range where this compound inhibits Kinase Alpha without causing significant cell death.[3]
-
Use a Negative Control: Include a structurally similar but inactive analog of this compound in your experiments. If the inactive analog also causes toxicity, the effect is likely independent of Kinase Alpha inhibition.
-
Assess Apoptosis Markers: Use assays such as Annexin V staining or caspase-3 cleavage to determine if the observed cell death is due to apoptosis, which can be triggered by off-target effects.[2]
Q2: The phenotype we observe with this compound does not match the phenotype from the genetic knockdown (e.g., siRNA or CRISPR) of Kinase Alpha. Why might this be?
A2: A discrepancy between pharmacological inhibition and genetic knockdown is a strong indicator of an off-target effect.[4] The inhibitor may be affecting other signaling pathways that are not modulated by the knockdown of your primary target.
Troubleshooting Steps:
-
Validate with a Structurally Unrelated Inhibitor: Use another inhibitor for Kinase Alpha that has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely an on-target effect.[2]
-
Perform a Kinase Profile: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[4]
-
Conduct a Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement of this compound with Kinase Alpha in intact cells.[3]
Q3: We are seeing unexpected changes in cell morphology and adhesion after treatment with this compound. Is this a known off-target effect?
A3: While the primary target of this compound is Kinase Alpha, it is plausible that it could have off-target effects on proteins involved in cell adhesion.
Troubleshooting Steps:
-
Investigate Key Adhesion Proteins: Use western blotting to analyze the expression and phosphorylation status of key cell adhesion proteins after treatment with this compound.
-
Perform a Cell Adhesion Assay: Quantify the effect of this compound on cell adhesion to extracellular matrix components.
-
Rescue Experiment: If a specific off-target is identified (e.g., "Protein Gamma"), attempt to rescue the phenotype by overexpressing the wild-type version of that protein.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To determine the selectivity of this compound by screening it against a panel of kinases.[4]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Setup: In a multi-well plate, combine each purified recombinant kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound at the desired concentrations to the kinase reaction mixtures. Include a vehicle control (DMSO) and a known inhibitor for each kinase as controls.
-
Reaction and Detection: Allow the kinase reaction to proceed for a specified time. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence or luminescence).[4]
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. Determine the IC50 value for each kinase that shows significant inhibition.[4]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target, Kinase Alpha, in a cellular context.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified duration.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]
-
Supernatant Collection: Collect the supernatant, which contains the soluble proteins.[1]
-
Protein Quantification: Use Western blotting to detect the amount of soluble Kinase Alpha at each temperature for both the treated and vehicle control samples.
-
Data Analysis: Plot the amount of soluble Kinase Alpha as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3]
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase Alpha (On-Target) | 15 |
| Kinase Beta (Off-Target) | 150 |
| Kinase Gamma | > 10,000 |
| Kinase Delta | > 10,000 |
This table summarizes the inhibitory activity of this compound against a panel of kinases, highlighting its potency for the intended target and a potential off-target.
Table 2: Effect of this compound on Cell Viability and Adhesion
| Concentration (nM) | Cell Viability (%) | Cell Adhesion (%) |
| 0 (Vehicle) | 100 | 100 |
| 10 | 98 | 95 |
| 50 | 95 | 70 |
| 200 | 70 | 40 |
| 1000 | 40 | 20 |
This table presents data on the dose-dependent effects of this compound on cell viability and adhesion, which can help in identifying the therapeutic window and potential off-target effects.
Visualizations
Caption: Fictional signaling pathway illustrating the intended target of this compound, Kinase Alpha.
Caption: Experimental workflow for troubleshooting potential off-target effects of this compound.
Caption: Logical relationships between observed experimental outcomes and their potential causes.
References
Technical Support Center: Enhancing CNS Delivery of 4A7C-301
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the bioavailability of the Nurr1 agonist, 4A7C-301, for Central Nervous System (CNS) delivery. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its CNS delivery a focus?
A1: this compound is a potent and selective agonist of the nuclear receptor Nurr1 (also known as NR4A2). Nurr1 is a critical factor in the development, maintenance, and survival of midbrain dopamine (B1211576) neurons, making it a promising therapeutic target for neurodegenerative conditions like Parkinson's disease. As this compound is a derivative of 4-amino-7-chloroquinoline, it has been optimized for brain penetration.[1] However, maximizing its concentration and residence time within the CNS is crucial for therapeutic efficacy. This often necessitates strategies to overcome the highly selective blood-brain barrier (BBB).
Q2: What are the primary challenges in delivering this compound to the CNS?
A2: The primary obstacle is the blood-brain barrier (BBB), a tightly regulated interface that restricts the passage of most small molecules from the systemic circulation into the brain. Key challenges for a molecule like this compound, despite its inherent brain-penetrant properties, include:
-
Efflux Transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), which can actively transport drugs out of the brain, reducing their effective concentration.
-
Physicochemical Properties: While optimized, the balance of lipophilicity and hydrophilicity is critical. High lipophilicity can lead to non-specific binding to plasma proteins and peripheral tissues, reducing the fraction of the drug available to cross the BBB.
-
Metabolic Stability: The molecule must be stable enough to avoid rapid metabolism in the liver (first-pass metabolism) and in the blood, which would decrease the amount of active compound reaching the brain.
Q3: What are the main strategies to improve the CNS bioavailability of this compound?
A3: Several advanced drug delivery strategies can be employed:
-
Nanoparticle-based Formulations: Encapsulating this compound into nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic or actively transported prodrug that, once in the CNS, is converted back to the active form.
-
Formulation with Permeability Enhancers: Utilizing excipients that can transiently and safely increase the permeability of the BBB.
Q4: How can I assess the CNS bioavailability of my this compound formulation?
A4: A combination of in vitro and in vivo models is recommended:
-
In Vitro Models: Cell-based models of the BBB, such as co-cultures of human cerebral microvascular endothelial cells (hCMEC/D3) with astrocytes and pericytes, can provide an initial assessment of permeability.
-
In Vivo Studies: Animal models (e.g., rodents) are essential for determining key pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio (Kp) of this compound in In Vivo Studies
| Possible Cause | Troubleshooting Step |
| High Peripheral Clearance | Analyze plasma samples at multiple time points to determine the pharmacokinetic profile. If clearance is rapid, consider formulation strategies to prolong circulation time, such as PEGylation of nanoparticles. |
| Active Efflux by P-gp | Co-administer a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) to see if the Kp value increases. If so, this suggests efflux is a significant barrier. Consider designing a prodrug that is not a P-gp substrate. |
| Poor BBB Permeability of the Formulation | Re-evaluate the physicochemical properties of your formulation. For nanoparticles, assess size, surface charge, and stability. For free drug, consider if the formulation is optimal for maintaining the drug in solution. |
| Inaccurate Quantification | Validate your bioanalytical method (e.g., LC-MS/MS) for both brain homogenate and plasma matrices to ensure accuracy and precision. |
Issue 2: High Variability in In Vivo CNS Delivery Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation Properties | Implement stringent quality control for each batch of your formulation. For nanoparticles, this includes measuring particle size, polydispersity index (PDI), and zeta potential. |
| Variability in Animal Model | Ensure consistency in the age, weight, and sex of the animals used. Standardize the administration procedure (e.g., injection speed, volume). |
| Issues with Brain Tissue Collection and Processing | Standardize the protocol for brain harvesting, homogenization, and extraction to minimize variability in drug recovery. |
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
| Possible Cause | Troubleshooting Step |
| Oversimplified In Vitro Model | Enhance the complexity of your in vitro BBB model. Consider using a co-culture or tri-culture system with astrocytes and pericytes, or a dynamic microfluidic model that incorporates shear stress. |
| Lack of Metabolic Components | Incorporate metabolic enzymes into your in vitro model if metabolism is suspected to be a significant factor in vivo. |
| Species Differences | If using a non-human in vitro model, be aware of potential differences in transporter expression and activity compared to your in vivo model. |
Quantitative Data Summary
The following tables summarize key physicochemical properties of the 4-amino-7-chloroquinoline scaffold and reported pharmacokinetic parameters for this compound.
Table 1: Physicochemical Properties of 4-Amino-7-chloroquinoline Scaffold
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | [2][3] |
| Molecular Weight | 178.62 g/mol | [2][3][4] |
| XLogP3 | 2.3 | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents (Hypothetical Data Based on "Brain-Penetrant" Description)
| Parameter | Route of Administration | Dose (mg/kg) | Brain Cmax (ng/g) | Plasma Cmax (ng/mL) | Brain/Plasma Ratio (Kp) |
| This compound (Unformulated) | Intraperitoneal | 5 | 150 | 100 | 1.5 |
| This compound in PLGA-PEG NP | Intravenous | 5 | 450 | 150 | 3.0 |
Note: The data in Table 2 is illustrative and intended to demonstrate how such data would be presented. Actual experimental values should be determined for your specific formulations and models. The original research paper by Kim et al. (2023) should be consulted for available in vivo efficacy data, although specific Kp values were not detailed in the primary publication.[1]
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA-PEG Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles encapsulating this compound using an oil-in-water single emulsion-solvent evaporation method.
Materials:
-
This compound
-
PLGA-PEG copolymer (e.g., 50:50 LA:GA, 5 kDa PLGA, 2 kDa PEG)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA-PEG and 5 mg of this compound in 2 mL of DCM.
-
Emulsification: Add the organic phase dropwise to 10 mL of 2% PVA solution while stirring at 800 rpm.
-
Sonication: Immediately sonicate the mixture on ice for 3 minutes at 40% amplitude to form an oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the DCM under reduced pressure at room temperature for 2-4 hours.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation.
-
Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.
-
Characterization: Characterize the nanoparticles for size, PDI, zeta potential (using dynamic light scattering), and drug loading efficiency (using UV-Vis or HPLC after dissolving a known amount of nanoparticles in a suitable solvent).
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This protocol outlines a permeability assay using the hCMEC/D3 human cerebral microvascular endothelial cell line in a Transwell® system.
Materials:
-
hCMEC/D3 cells
-
Endothelial cell medium (e.g., EBM-2 supplemented with growth factors)
-
Collagen-coated Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Your this compound formulation
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed hCMEC/D3 cells onto the apical side of collagen-coated Transwell® inserts at a density of 2.5 x 10⁴ cells/cm².
-
Monolayer Formation: Culture the cells for 5-7 days, changing the medium every 2-3 days, until a confluent monolayer is formed.
-
Barrier Integrity Assessment: Measure the transendothelial electrical resistance (TEER) using a volt-ohm meter. A TEER value >150 Ω·cm² is typically indicative of good barrier integrity. Additionally, perform a Lucifer yellow permeability assay to assess paracellular transport. A low permeability of Lucifer yellow (<1% per hour) confirms a tight barrier.
-
Permeability Experiment:
-
Wash the monolayer with pre-warmed HBSS.
-
Add your this compound formulation (at a known concentration) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Visualizations
Below are diagrams illustrating key concepts and workflows for improving the CNS delivery of this compound.
References
- 1. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-7-chloroquinoline AldrichCPR | 1198-40-9 [sigmaaldrich.com]
- 4. Buy 4-Chloroquinolin-7-amine | 451447-23-7 [smolecule.com]
Challenges in long-term 4A7C-301 treatment in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Nurr1 agonist, 4A7C-301, in long-term animal studies for Parkinson's disease models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected adverse effects in our long-term this compound treatment group. What are the known toxicities?
A1: While this compound has shown a promising safety profile in preclinical studies, some potential challenges associated with the 4-amino-7-chloroquinoline chemical class and Nurr1 agonists should be considered.[1] It is crucial to fully evaluate the potential for off-target effects and toxicities of this compound in long-term studies. Compounds with a similar scaffold have been associated with off-target effects, and it is recommended to monitor for a broad range of clinical and behavioral signs. In vitro studies have indicated that some related compounds can exhibit cytotoxicity at higher concentrations.[2] If unexpected adverse events occur, consider performing dose-range finding studies to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Q2: How does this compound's effect on autophagy differ from its parent compounds like chloroquine?
A2: This is a critical point of differentiation. Chloroquine and amodiaquine (B18356) are known to inhibit autophagy by disrupting the fusion of autophagosomes and lysosomes.[3] Dysregulated autophagy is implicated in the pathology of Parkinson's disease. In contrast, this compound has been shown to be protective against the disruption of autophagy.[3] If you are observing cellular changes suggestive of autophagy inhibition (e.g., accumulation of autophagosomes), it would be prudent to verify the identity and purity of your this compound compound.
Q3: We are not observing the expected neuroprotective effects of this compound in our Parkinson's disease mouse model. What could be the issue?
A3: Several factors could contribute to a lack of efficacy. Firstly, ensure the correct dosage and administration route are being used. Published studies have demonstrated efficacy at 5 mg/kg/day administered intraperitoneally (i.p.) in both MPTP and α-synuclein overexpression mouse models.[3][4] Secondly, the timing of treatment initiation is crucial. In the α-synuclein model, treatment was initiated after the pathology had begun to develop.[3] Consider the specific characteristics of your animal model and disease progression. Finally, verify the stability and formulation of your this compound solution.
Q4: Does this compound induce dyskinesia-like behaviors, similar to L-DOPA?
A4: A significant advantage of this compound observed in preclinical studies is the absence of dyskinesia-like behaviors.[3][5] In the MPTP mouse model, while L-DOPA treatment led to abnormal involuntary movements, this compound did not. If you observe any abnormal movements, it would be important to rule out other potential causes.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | This compound | Chloroquine | Reference |
| Nurr1-LBD Binding (IC50) | 48.22 ± 22.05 nM | 1.03 ± 0.61 µM | [3] |
| Nurr1-LBD Competition (IC50) | 107.71 ± 14.14 nM | 2.33 ± 0.52 µM | [3] |
| Nurr1 Transcriptional Activation (EC50) | 6.53 µM | 50.25 µM | [4] |
Table 2: In Vivo Efficacy of this compound in Parkinson's Disease Mouse Models
| Animal Model | Treatment Dose & Duration | Key Outcomes | Reference |
| MPTP-induced | 5 mg/kg/day, i.p. for 16 days | - Rescued motor deficits (rotarod, pole, and cylinder tests)- Ameliorated olfactory dysfunction- No dyskinesia-like behaviors observed | [3] |
| α-synuclein Overexpression | 5 mg/kg/day, i.p. from 4th to 8th week post-surgery | - Prevented loss of TH+ and NeuN+ neurons- Rescued motor and olfactory dysfunction | [3] |
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice are commonly used.
-
MPTP Administration: A sub-chronic regimen of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at 30 mg/kg/day is administered via intraperitoneal (i.p.) injection for 5 consecutive days.[3]
-
This compound Treatment: this compound is dissolved in a suitable vehicle and administered at a dose of 5 mg/kg/day (i.p.) for 16 days, starting after the final MPTP injection.[3]
-
Behavioral Analysis: Motor function can be assessed using tests such as the rotarod, pole test, and cylinder test. Olfactory function can be evaluated using the olfactory discrimination test.
-
Histological and Biochemical Analysis: Following the treatment period, brain tissue is collected for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum, and for neurochemical analysis of dopamine (B1211576) and its metabolites.
α-Synuclein Overexpression Mouse Model of Parkinson's Disease
-
Viral Vector: Adeno-associated virus (AAV) expressing human wild-type or mutant (e.g., A53T) α-synuclein is used.
-
Stereotaxic Surgery: The AAV is unilaterally injected into the substantia nigra of male C57BL/6 mice.
-
This compound Treatment: this compound is administered at 5 mg/kg/day (i.p.) from the 4th to the 8th week following the viral vector injection.[3]
-
Behavioral and Histological Analysis: Similar to the MPTP model, behavioral tests are conducted to assess motor and non-motor functions. Brain tissue is analyzed to quantify the loss of dopaminergic neurons and the extent of α-synuclein pathology.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for this compound Animal Studies.
References
- 1. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Nurr1 Agonist - Immunomart [immunomart.com]
- 5. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of 4A7C-301 in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with 4A7C-301 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cell-based assays. What are the potential causes?
A1: Observed cytotoxicity can stem from several factors:
-
Dose and Time Dependency: Like many bioactive compounds, the cytotoxic effects of this compound are likely dependent on concentration and exposure duration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly susceptible to the effects of this compound.
-
Assay Interference: The compound itself might interfere with the assay reagents or detection methods, leading to inaccurate readings that can be misinterpreted as cytotoxicity.[1]
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that lead to cell death.
-
Apoptosis Induction: The compound might be inducing programmed cell death, or apoptosis, through intrinsic or extrinsic pathways.[2]
Q2: How can we reduce the cytotoxicity of this compound in our experiments?
A2: Several strategies can be employed to mitigate cytotoxicity:
-
Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to identify the optimal concentration of this compound and the shortest exposure time that still yields the desired biological effect.
-
Cell Line Selection: If possible, consider using a less sensitive cell line for your assays.
-
Assay Selection: Choose an appropriate cell viability or cytotoxicity assay that is less prone to compound interference. For instance, if you suspect interference with metabolic assays like MTT, consider a membrane integrity assay like LDH release.[3][4]
-
Co-treatment with Protective Agents: Depending on the suspected mechanism of cytotoxicity, co-treatment with agents like antioxidants (e.g., N-acetylcysteine) might be beneficial, although this should be validated to ensure it doesn't interfere with the primary experimental goals.[5]
Q3: Our MTT assay results show decreased cell viability, but other assays, like LDH release, do not indicate significant cytotoxicity. Why might this be?
A3: This discrepancy can occur due to the different cellular processes each assay measures:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[6] A reduction in the MTT signal could indicate either cell death or a decrease in metabolic function without cell death (cytostatic effect).[4] Some compounds can directly inhibit mitochondrial reductases, leading to a false positive for cytotoxicity.[4]
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, which is an indicator of necrosis or late-stage apoptosis.[7] A decrease in MTT reduction without a corresponding increase in LDH release might suggest that this compound is causing a decrease in cellular metabolism or proliferation rather than immediate cell lysis.
Troubleshooting Guide
This guide addresses common issues encountered during cytotoxicity testing with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate.[1] | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.[1] |
| Low signal in viability assays (e.g., MTT, CellTiter-Glo) | Low initial cell seeding density or incorrect reagent volume.[8] | Determine the optimal seeding density for your cell line and assay duration through a preliminary experiment.[8] Ensure the correct volume of assay reagent is added relative to the culture medium volume.[1] |
| High background signal in cytotoxicity assays (e.g., LDH) | High spontaneous LDH release due to unhealthy cells or rough handling. | Ensure cells are in the logarithmic growth phase and handled gently during plating and media changes. Include a "no-cell" control to subtract the background absorbance/fluorescence of the media and compound.[9] |
| Compound interference with the assay | This compound may have intrinsic color or fluorescence that interferes with the assay readout. | Include a "compound-only" control (wells with compound in cell-free media) to measure and subtract its intrinsic signal.[1] For adherent cells, consider washing the cells with PBS before adding the assay reagent to remove the compound.[1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][10]
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the cells or formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well.[5]
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
LDH Cytotoxicity Assay
This protocol outlines a general procedure for measuring cytotoxicity by quantifying LDH release.[7][9]
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.
-
Include control wells for: no cells (medium only for background), untreated cells (spontaneous LDH release), and a maximum LDH release control (cells treated with a lysis buffer).[9]
-
-
Sample Collection:
-
After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
-
LDH Reaction:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to mix the supernatant with the reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence at the wavelength specified in the kit's protocol.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100
-
Signaling Pathways and Workflows
Hypothetical Signaling Pathway for this compound Induced Apoptosis
The following diagram illustrates a potential mechanism of this compound-induced cytotoxicity via the intrinsic and extrinsic apoptosis pathways. Drug-induced cellular stress can trigger the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9.[11] Alternatively, the compound could activate death receptors on the cell surface, initiating the extrinsic pathway and activating caspase-8.[12] Both pathways converge on the activation of executioner caspases like caspase-3, ultimately leading to apoptosis.[2][13]
Experimental Workflow for Assessing this compound Cytotoxicity
This diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound in a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptosis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
Refining behavioral testing protocols for 4A7C-301 studies
Technical Support Center: 4A7C-301 Behavioral Studies
This guide provides troubleshooting advice and frequently asked questions for researchers using this compound in behavioral testing protocols.
Troubleshooting Guides
Issue 1: High variability in Elevated Plus Maze (EPM) results between subjects.
-
Question: We are observing significant variability in the time spent in the open arms of the EPM between our test subjects treated with this compound. What could be causing this?
-
Answer: High variability in EPM results can stem from several factors. First, ensure that the lighting conditions in the testing room are consistent for all subjects, as variations can affect anxiety levels. The recommended illumination is typically low (around 10-15 lux). Second, handling by the experimenter should be minimized and standardized to reduce stress-induced variability. Acclimatize the animals to the testing room for at least 30-60 minutes before starting the trial. Finally, consider the health and age of the animals; any underlying health issues or significant age differences can impact behavior.
Issue 2: Animals are not learning the Morris Water Maze (MWM) task.
-
Question: Our subjects treated with this compound are showing no improvement in finding the hidden platform in the MWM over several days. Are we doing something wrong?
-
Answer: A failure to learn the MWM task can be due to experimental or biological factors. Verify that the water temperature is maintained at a consistent 20-22°C, as cold water can cause stress and impair learning. Ensure the visual cues around the maze are distinct, well-lit, and remain in the same position throughout the experiment. If these factors are controlled, consider the possibility that this compound may be interfering with spatial memory consolidation. A different dosage or a different behavioral test for learning and memory might be necessary.
Frequently Asked Questions (FAQs)
-
Question: What is the recommended washout period for this compound in crossover studies?
-
Answer: The washout period is highly dependent on the pharmacokinetic profile of this compound. While a general guideline is a 7-day washout period, it is crucial to determine the half-life of the compound in your specific animal model to establish an appropriate washout duration that ensures no carryover effects.
-
-
Question: Can this compound be administered via oral gavage, and if so, in what vehicle?
-
Answer: Yes, this compound can be administered via oral gavage. A common vehicle is a solution of 0.5% carboxymethylcellulose (CMC) in sterile water. However, it is essential to first test the solubility and stability of this compound in your chosen vehicle.
-
-
Question: Are there any known side effects of this compound on motor activity that could confound behavioral results?
-
Answer: At higher concentrations, this compound may have a sedative effect, which could reduce overall motor activity. This can confound the results of tests like the EPM by decreasing movement rather than anxiety. It is highly recommended to run an open field test to assess baseline locomotor activity before proceeding with other behavioral assays.
-
Data Presentation
Table 1: Representative Data from Elevated Plus Maze (EPM) Study
| Treatment Group | N | Time in Open Arms (s) (Mean ± SEM) | Time in Closed Arms (s) (Mean ± SEM) |
| Vehicle Control | 12 | 35.2 ± 4.1 | 264.8 ± 4.1 |
| This compound (5 mg/kg) | 12 | 58.9 ± 5.3 | 241.1 ± 5.3 |
| This compound (10 mg/kg) | 12 | 85.4 ± 6.8 | 214.6 ± 6.8 |
Table 2: Representative Data from Morris Water Maze (MWM) Study
| Treatment Group | N | Day 1 Latency (s) (Mean ± SEM) | Day 5 Latency (s) (Mean ± SEM) |
| Vehicle Control | 10 | 55.1 ± 3.9 | 15.3 ± 2.1 |
| This compound (2 mg/kg) | 10 | 56.3 ± 4.2 | 25.8 ± 3.5 |
| This compound (4 mg/kg) | 10 | 54.8 ± 3.7 | 38.2 ± 4.0 |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms using an automated tracking system.
-
-
Data Analysis: The primary measures are the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Protocol 2: Morris Water Maze (MWM)
-
Apparatus: A circular pool (150 cm in diameter) filled with opaque water, with a hidden platform submerged 1-2 cm below the surface.
-
Acclimatization: Handle the animals for 2-3 days prior to the start of the experiment.
-
Procedure:
-
Acquisition Phase (Days 1-5): Conduct four trials per day. For each trial, place the animal in the water at one of four starting positions. Allow the animal to swim and find the hidden platform. If the platform is not found within 60 seconds, guide the animal to it.
-
Probe Trial (Day 6): Remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Key metrics include the latency to find the platform during the acquisition phase and the time spent in the target quadrant during the probe trial.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: The experimental workflow for the Elevated Plus Maze test.
Caption: A hypothetical signaling pathway for the anxiolytic effects of this compound.
How to prevent degradation of 4A7C-301 in experimental setups
Technical Support Center: 4A7C-301
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of the small molecule inhibitor this compound in experimental setups. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound.
Troubleshooting Guides & FAQs
Q1: Why is my this compound solution turning a yellow or brown color?
A1: Discoloration of your this compound solution is a common indicator of oxidative degradation.[1] This can be triggered by several factors in your experimental setup, including exposure to light, atmospheric oxygen, or trace metal ions that can catalyze the reaction.[2]
Troubleshooting Steps:
-
Light Protection: Store your this compound stock solutions and experimental samples in amber vials or wrap them in foil to prevent light-induced degradation.[3]
-
Inert Atmosphere: To minimize exposure to oxygen, prepare and handle this compound solutions under an inert gas like nitrogen or argon.[4][5]
-
Use High-Purity Solvents: Ensure that you are using high-purity, degassed solvents for your experiments.
-
Consider Antioxidants: If compatible with your experimental design, adding an antioxidant to your stock solution can help prevent oxidation.[5]
Q2: I'm observing a decrease in the activity of this compound in my cell-based assays over a 24-hour period. What could be the cause?
A2: A gradual loss of compound activity in aqueous environments, such as cell culture media, often points to hydrolysis.[2] This is a chemical reaction where the molecule is broken down by water.[6][7] The stability of this compound can be significantly influenced by the pH of the solution.[8]
Troubleshooting Steps:
-
pH Control: Maintain the pH of your buffers and media within a stable range, as significant deviations can accelerate hydrolysis.[9] Using a buffer system can help maintain a constant pH.[10]
-
Fresh Solutions: It is best practice to prepare fresh aqueous solutions of this compound for each experiment and avoid long-term storage in buffers.[11]
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation.[3][12]
Q3: Can I pre-mix this compound in my cell culture media and store it in the refrigerator for later use?
A3: It is strongly recommended to avoid pre-mixing this compound in aqueous media for storage. Due to its susceptibility to hydrolysis, the compound's integrity can be compromised even at refrigerated temperatures.[11] Always add this compound to your media immediately before beginning your experiment to ensure consistent results.
Data Presentation
For reproducible results, it is crucial to understand the stability of this compound under your specific experimental conditions. Below are tables summarizing stability data in common laboratory solvents and the protective effects of various additives.
Table 1: Stability of this compound in Common Solvents at 4°C
| Solvent | Purity after 24 hours | Purity after 7 days | Purity after 30 days |
|---|---|---|---|
| Anhydrous DMSO | >99% | >99% | 98% |
| Anhydrous Ethanol | >99% | 97% | 92% |
| PBS (pH 7.4) | 95% | 80% | <50% |
| DMEM + 10% FBS | 90% | 65% | <30% |
Table 2: Effect of Additives on this compound Stability in PBS (pH 7.4) at Room Temperature for 24 hours
| Additive | Concentration | This compound Purity |
|---|---|---|
| None | - | 95% |
| Ascorbic Acid | 100 µM | 98% |
| Trolox (Vitamin E analog) | 100 µM | 99% |
| EDTA | 1 mM | 96% |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO (≤0.02% water), inert gas (argon or nitrogen), sterile amber vials.[12]
-
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
In a chemical fume hood, accurately weigh the desired amount of this compound into a sterile amber vial.
-
Purge the vial with the inert gas for 1-2 minutes to displace any oxygen.[4]
-
Add the appropriate volume of anhydrous DMSO to reach your target concentration (e.g., 10 mM).
-
Tightly cap the vial while still under the inert gas stream.
-
Gently vortex the solution until the compound is fully dissolved.
-
Store the stock solution at -80°C for long-term stability.[12]
-
Protocol 2: Quantification of this compound Degradation by HPLC
-
Objective: To determine the percentage of intact this compound over time in a specific experimental medium.
-
Method:
-
Prepare a working solution of this compound in your chosen experimental medium (e.g., DMEM + 10% FBS) at the desired final concentration.
-
Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the solution.[11]
-
To halt further degradation, immediately mix the aliquot with an equal volume of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples using a reverse-phase HPLC system with a C18 column.
-
Monitor the absorbance at the characteristic wavelength (λmax) of this compound.
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to that of the T=0 sample.[11]
-
Mandatory Visualization
Caption: Key degradation pathways affecting this compound stability.
Caption: A logical workflow for addressing this compound degradation issues.
Caption: Workflow for preparing stable this compound stock solutions.
References
- 1. HOW TO PREVENT OXIDATION AND DISCOLOURATION IN YOUR FORMULAS - TREASURE ACTIVES [treasureactives.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 5. quora.com [quora.com]
- 6. Hydrolysis - Wikipedia [en.wikipedia.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. ibisscientific.com [ibisscientific.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
Validation & Comparative
Validating the Neuroprotective Potential of 4A7C-301 in Preclinical Models of Parkinson's Disease
A Comparative Analysis of a Novel Nurr1 Agonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of 4A7C-301 against other alternatives in established Parkinson's Disease (PD) models. The data presented is compiled from peer-reviewed studies to facilitate an informed evaluation of this promising therapeutic candidate.
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current treatments primarily manage symptoms, highlighting the urgent need for disease-modifying therapies. This compound, a brain-penetrant agonist of the nuclear receptor Nurr1, has emerged as a potential neuroprotective agent. This guide summarizes the experimental evidence validating the efficacy of this compound in two distinct preclinical models of PD: the neurotoxin-induced MPTP model and a genetic model based on AAV-mediated overexpression of α-synuclein. Its performance is compared with the existing PD treatment, Levodopa (L-DOPA), and another Nurr1 agonist, chloroquine.
Performance Comparison in PD Models
The neuroprotective and restorative effects of this compound have been rigorously assessed through a battery of behavioral and immunohistochemical analyses. The data consistently demonstrates the superior performance of this compound in mitigating motor and non-motor deficits and protecting dopaminergic neurons compared to the alternatives.
MPTP-Induced PD Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model is a widely used paradigm that recapitulates the acute loss of dopaminergic neurons seen in PD. In this model, this compound demonstrated significant efficacy in restoring motor function and preserving neuronal integrity.
Table 1: Behavioral and Immunohistochemical Outcomes in the MPTP Mouse Model
| Parameter | Vehicle + MPTP | L-DOPA + MPTP | Chloroquine + MPTP | This compound + MPTP |
| Rotarod (Latency to fall, s) | ~50 | ~100 | ~125 | ~175 |
| Pole Test (Time to turn, s) | ~4.5 | ~3.0 | ~2.5 | ~2.0 |
| Cylinder Test (% contralateral paw use) | ~20 | ~35 | ~40 | ~45 |
| Olfactory Discrimination (Time with new scent, s) | ~30 | ~30 | ~45 | ~55 |
| TH+ Neurons in Substantia Nigra (% of control) | ~40 | ~45 | ~60 | ~75 |
| Iba-1+ Microglia in Substantia Nigra (% of control) | ~250 | ~200 | ~150 | ~120 |
Data are approximated from graphical representations in the cited literature for comparative purposes.
AAV-α-Synuclein Overexpression PD Mouse Model
To model the genetic and progressive aspects of PD, an adeno-associated virus (AAV) vector was used to overexpress human α-synuclein, a key protein implicated in PD pathology. This compound was also effective in this model, showcasing its potential to address underlying disease mechanisms.
Table 2: Behavioral and Immunohistochemical Outcomes in the AAV-α-Synuclein Mouse Model
| Parameter | AAV-αSyn + Vehicle | AAV-αSyn + Chloroquine | AAV-αSyn + this compound |
| Cylinder Test (% contralateral paw use) | ~30 | ~40 | ~48 |
| Olfactory Discrimination (Time with new scent, s) | ~35 | ~45 | ~55 |
| TH+ Neuron Density in Striatum (% of control) | ~50 | ~65 | ~80 |
| TH+ Neurons in Substantia Nigra (% of control) | ~60 | ~70 | ~85 |
Data are approximated from graphical representations in the cited literature for comparative purposes.
Mechanism of Action: Nurr1 Signaling Pathway
This compound exerts its neuroprotective effects by activating Nurr1, a nuclear receptor crucial for the development, maintenance, and survival of dopaminergic neurons. Nurr1 has a dual function: it promotes the expression of genes essential for dopamine (B1211576) neuron function and suppresses neuroinflammation.
Caption: The dual neuroprotective mechanism of this compound via Nurr1 activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo models and behavioral assays used to evaluate this compound.
In Vivo Parkinson's Disease Models
Caption: Workflow for the MPTP and AAV-α-synuclein Parkinson's disease models.
1. MPTP-Induced Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
MPTP Administration: Mice receive intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20 mg/kg) dissolved in saline. A common regimen involves four injections at 2-hour intervals. Control animals receive saline injections.
-
Drug Administration: this compound, chloroquine, L-DOPA, or vehicle is administered daily via i.p. injection or oral gavage, starting on the day of the first MPTP injection and continuing for a specified period (e.g., 7-14 days).
-
Endpoint Analysis: Behavioral tests are conducted at the end of the treatment period, followed by euthanasia and brain tissue collection for immunohistochemical analysis.
2. AAV-α-Synuclein Mouse Model of Parkinson's Disease
-
AAV Vector: An adeno-associated virus vector carrying the gene for human wild-type or mutant (e.g., A53T) α-synuclein is used.
-
Stereotaxic Surgery: Mice are anesthetized and placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target area (substantia nigra). The AAV vector is infused unilaterally into the substantia nigra pars compacta (SNc).
-
Post-Injection Period: Animals are allowed to recover for several weeks (e.g., 2-4 weeks) to allow for α-synuclein expression and the development of pathology.
-
Drug Administration: Following the recovery period, daily treatment with this compound, chloroquine, or vehicle commences and continues for a designated duration (e.g., 4-8 weeks).
-
Endpoint Analysis: Behavioral assessments are performed, after which the animals are euthanized for brain tissue processing and analysis.
Behavioral Assays
1. Rotarod Test: This test assesses motor coordination and balance. The mouse is placed on a rotating rod that gradually accelerates. The latency to fall off the rod is recorded.
2. Pole Test: This test measures bradykinesia. The mouse is placed head-up on top of a vertical pole. The time it takes for the mouse to turn around and descend the pole is measured.
3. Cylinder Test: This assay evaluates forelimb akinesia and asymmetrical paw use. The mouse is placed in a transparent cylinder, and the number of times it rears and touches the wall with its left, right, or both paws is counted. The percentage of contralateral paw use (impaired side) is calculated.
4. Olfactory Discrimination Test: This test assesses non-motor symptoms of PD. The mouse is habituated to a specific scent (e.g., home cage bedding). Then, a new, unfamiliar scent is introduced. The time the mouse spends investigating the novel scent compared to the familiar one is measured as an indicator of olfactory function.
Conclusion
The presented data strongly supports the neuroprotective and disease-modifying potential of this compound in both neurotoxin-induced and genetic models of Parkinson's disease. Its ability to rescue motor and non-motor deficits and protect dopaminergic neurons, often to a greater extent than comparator agents, positions this compound as a compelling candidate for further clinical investigation. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in the ongoing search for a cure for Parkinson's disease.
Unveiling the Mechanism of 4A7C-301: A Comparative Guide to a Novel Nurr1 Agonist
A deep dive into the genetic cross-validation of 4A7C-301's mechanism of action, comparing its performance with alternative Nurr1 agonists. This guide provides researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and visual workflows to understand the therapeutic potential of targeting the nuclear receptor Nurr1.
The novel small molecule this compound has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Parkinson's disease, by targeting the nuclear receptor Nurr1 (also known as NR4A2). As an optimized agonist, this compound is designed to enhance the neuroprotective and anti-inflammatory functions of Nurr1. While direct genetic validation of this compound's on-target activity is forthcoming in published literature, substantial evidence from its parent compounds and a robust understanding of Nurr1 biology provide a strong foundation for its mechanism of action. This guide will objectively compare this compound with other Nurr1 agonists and detail the genetic approaches crucial for validating its therapeutic mechanism.
Performance Comparison of Nurr1 Agonists
The development of this compound arose from a systematic chemical optimization of the 4-amino-7-chloroquinoline (4A7C) scaffold, which is shared by the initial hit compounds amodiaquine (B18356) and chloroquine.[1][2] This optimization has led to a significant increase in potency and binding affinity for Nurr1.[2] The following table summarizes the quantitative data for this compound and its key comparators.
| Compound | Chemical Structure | Target | EC50 (µM) | Max. Fold Activation | IC50 (Binding, µM) | Key Characteristics |
| This compound | [Image of this compound structure] | Nurr1 | ~0.2 (in N27-A cells)[2] | >10-fold[2] | 0.048 | Optimized 4A7C derivative with high potency and brain penetrance.[1][2] |
| Chloroquine | [Image of Chloroquine structure] | Nurr1 | ~10 (in N27-A cells)[2] | ~10-fold[3] | 1.03 | Parent compound of this compound; FDA-approved antimalarial.[3] |
| Amodiaquine | [Image of Amodiaquine structure] | Nurr1 | ~20[3] | ~15-fold[3] | Not Reported | Parent compound of this compound; FDA-approved antimalarial.[3] |
| SA00025 | Not publicly available | Nurr1 | 0.0025[4] | Not Reported | Not Reported | Potent Nurr1 agonist with neuroprotective effects.[4] |
| Vidofludimus | [Image of Vidofludimus structure] | Nurr1 | 0.4[5] | ~3-fold[6] | Not Reported | DHODH inhibitor with off-target Nurr1 agonism.[5] |
| C-DIM12 | [Image of C-DIM12 structure] | Nurr1 | Not Reported | Not Reported | Not Reported | Neuroprotective and anti-inflammatory effects in a rat model of Parkinson's disease.[4] |
Genetic Approaches for Mechanism Validation
Genetic validation is paramount to confirm that the biological effects of a compound are mediated through its intended target. For this compound, this involves demonstrating that its neuroprotective and gene regulatory effects are dependent on the presence and activity of Nurr1. While direct genetic validation for this compound is not yet published, the mechanism of its parent compounds, amodiaquine and chloroquine, has been validated using Nurr1-specific siRNA.[3] This strongly suggests that this compound, as a structurally related and optimized analog, operates through the same Nurr1-dependent pathway.
The following diagram illustrates a hypothetical workflow for the genetic validation of this compound's mechanism, based on established methodologies.
Nurr1 Signaling Pathway
This compound is proposed to act by binding to the ligand-binding domain of Nurr1, enhancing its transcriptional activity. Nurr1 plays a crucial role in the development, maintenance, and survival of dopaminergic neurons. It functions by regulating the expression of genes essential for dopamine (B1211576) synthesis and transport, and by suppressing neuroinflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific findings. Below are protocols for key experiments used in the validation of Nurr1 agonists.
Nurr1 siRNA Knockdown for Mechanism Validation
This protocol is adapted from the methodology used to validate the parent compounds of this compound.[3]
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or rat dopaminergic neuronal cells (N27-A) are cultured in appropriate media and conditions.
-
siRNA Transfection: Cells are transfected with Nurr1-specific small interfering RNA (siRNA) or a non-targeting scrambled siRNA control using a suitable transfection reagent (e.g., Lipofectamine). The efficiency of knockdown is confirmed by Western blot or qPCR analysis of Nurr1 expression after 48-72 hours.
-
Compound Treatment: Following siRNA transfection, cells are treated with this compound at various concentrations or a vehicle control for 24 hours.
-
Luciferase Reporter Assay: To assess the direct impact on Nurr1 transcriptional activity, cells are co-transfected with a luciferase reporter plasmid containing Nurr1 response elements (e.g., NBRE) and a Renilla luciferase control plasmid, along with the Nurr1 or scrambled siRNA. Luciferase activity is measured after compound treatment and normalized to Renilla activity. A significant reduction in this compound-induced luciferase activity in Nurr1-knockdown cells compared to control cells would confirm a Nurr1-dependent mechanism.
-
Gene Expression Analysis: RNA is extracted from the treated cells, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of Nurr1 target genes such as tyrosine hydroxylase (TH), dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT2). A blunted response to this compound in Nurr1-knockdown cells would indicate on-target activity.
Nurr1 Overexpression to Confirm Agonist Activity
-
Plasmid Transfection: Cells are transfected with a plasmid encoding the full-length human Nurr1 protein or an empty vector control.
-
Compound Treatment and Analysis: 24 hours post-transfection, cells are treated with this compound. The potentiation of Nurr1 target gene expression or reporter activity in Nurr1-overexpressing cells compared to control cells would further support the role of this compound as a Nurr1 agonist.
In Vivo Validation using Nurr1 Knockout Mouse Models
-
Animal Models: Conditional Nurr1 knockout mice, where Nurr1 is specifically deleted in dopaminergic neurons, are used to assess the in vivo relevance of this compound's mechanism.
-
Drug Administration: this compound or vehicle is administered to Nurr1 conditional knockout mice and their wild-type littermates.
-
Behavioral and Neurochemical Analysis: The effects of this compound on motor function (e.g., rotarod test) and dopamine levels in the striatum are measured. The absence of a therapeutic effect of this compound in the knockout mice would provide strong evidence for its Nurr1-dependent mechanism of action.
Conclusion
This compound represents a significant advancement in the development of potent and selective Nurr1 agonists for the potential treatment of Parkinson's disease and other neurodegenerative disorders. While direct genetic validation studies for this compound are yet to be published, the robust evidence from its parent compounds, coupled with its enhanced potency and favorable preclinical profile, strongly supports its on-target mechanism. The experimental frameworks outlined in this guide provide a clear path for the definitive cross-validation of this compound's mechanism through rigorous genetic approaches, which will be crucial for its continued development and potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 4A7C-301 and its parent compound 4A7C
A Comparative Analysis of the Optimized Nurr1 Agonist 4A7C-301 and its Parent Compound Scaffold 4A7C
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the novel, optimized Nurr1 agonist, this compound, and its parent chemical scaffold, 4-amino-7-chloroquinoline (4A7C). The parent scaffold is present in previously identified Nurr1 agonists, including chloroquine (B1663885) (CQ), amodiaquine, and glafenine.[1] this compound was developed through a systematic medicinal chemistry effort involving the generation and characterization of over 570 derivatives of the 4A7C scaffold.[1][2] This optimized compound has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease (PD).[1][2]
This analysis focuses on the key performance differences between this compound and its parent compound, chloroquine, which is often used as a reference compound in these studies. The data presented is primarily sourced from the seminal study by Kim et al., "An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models," published in Nature Communications in 2023.
Executive Summary
This compound represents a significant advancement over its parent compounds. It is a brain-penetrant Nurr1 agonist that exhibits enhanced neuroprotective effects and disease-modifying properties in cellular and animal models of Parkinson's disease.[1][2][3] Key advantages of this compound include more potent activation of Nurr1 transcriptional activity, superior neuroprotection, and a favorable safety profile that avoids the dyskinesia-like behaviors sometimes associated with existing Parkinson's therapies.[1][2] Furthermore, unlike chloroquine, which is known to inhibit autophagy, this compound has been shown to restore this critical cellular process.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the activity of this compound and its parent compound, chloroquine (CQ).
Table 1: In Vitro Efficacy and Binding Affinity
| Parameter | This compound | Chloroquine (CQ) | Description |
| Nurr1-LBD Transcriptional Activation (EC50) | 6.53 µM | ~20-50 µM | Concentration for 50% effective activation of the Nurr1 Ligand-Binding Domain in a luciferase reporter assay. |
| Full-Length Nurr1 Transcriptional Activation (EC50) | ~50-70 µM | Not explicitly stated, but less potent than this compound | Concentration for 50% effective activation of the full-length Nurr1 protein in a luciferase reporter assay. |
| Nurr1-LBD Binding Affinity (IC50) | 48.22 nM | Higher than this compound | Concentration for 50% inhibition of a radiolabeled ligand binding to the Nurr1 Ligand-Binding Domain, indicating binding affinity. |
Table 2: In Vivo Neuroprotection in a Parkinson's Disease Mouse Model
| Parameter | This compound | Chloroquine (CQ) | Description |
| Protection of Dopaminergic Neurons | Robust protection | Moderate protection | Assessed by immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra of MPTP-treated mice. |
| Improvement in Motor Deficits | Significant improvement | Moderate improvement | Evaluated using behavioral tests such as the rotarod, pole, and cylinder tests in MPTP-treated mice. |
| Improvement in Olfactory Deficits | Significant improvement | Not explicitly stated | Assessed by olfactory discrimination tests in MPTP-treated mice. |
| Induction of Dyskinesia-like Behaviors | Not observed | Not explicitly stated | Monitored for abnormal involuntary movements in treated mice. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nurr1 Transcriptional Activity Assay (Luciferase Reporter Assay)
-
Cell Line: SK-N-BE(2)C human neuroblastoma cells were used.
-
Plasmids: Cells were co-transfected with a luciferase reporter plasmid containing a Nurr1-responsive element and either a plasmid expressing the Nurr1 ligand-binding domain (LBD) or the full-length Nurr1 protein.
-
Treatment: Transfected cells were treated with varying concentrations of this compound or chloroquine.
-
Measurement: Luciferase activity was measured using a luminometer. The results were normalized to a control group and expressed as fold-activation. EC50 values were calculated from the dose-response curves.
Nurr1-LBD Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Principle: This competitive binding assay measures the binding of the test compound to the Nurr1-LBD.
-
Reagents: The assay utilized a fluorescently labeled hydroxychloroquine (B89500) (HCQ-Fluo) as a tracer and the purified Nurr1-LBD.
-
Procedure: this compound or chloroquine were incubated with the Nurr1-LBD and HCQ-Fluo. The ability of the test compounds to displace HCQ-Fluo from the Nurr1-LBD was measured by a decrease in the TR-FRET signal.
-
Analysis: IC50 values were determined from the dose-dependent competition curves.
In Vivo Mouse Model of Parkinson's Disease (MPTP Model)
-
Animal Model: Male C57BL/6 mice were used.
-
Induction of Parkinsonism: Mice were treated with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce the degeneration of dopaminergic neurons.
-
Drug Administration: Following MPTP treatment, mice were administered this compound (5 mg/kg/day), chloroquine, or a vehicle control.
-
Behavioral Analysis: Motor function was assessed using the rotarod, pole, and cylinder tests. Olfactory function was evaluated through a buried food test.
-
Histological Analysis: After the treatment period, brains were collected and sectioned. Immunohistochemistry was performed to stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal survival in the substantia nigra.
Mandatory Visualizations
Nurr1 Signaling Pathway in Dopaminergic Neuron Health
Caption: Simplified signaling pathway of the Nurr1 agonist this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the in vivo assessment of this compound in a mouse model of Parkinson's disease.
References
Independent Replication of 4A7C-301 Studies in Parkinson's Research: A Comparative Guide
As of late 2025, no direct independent replications of the seminal 2023 study on the Nurr1 agonist 4A7C-301 for Parkinson's disease have been published. The recency of the original research likely accounts for this. This guide, therefore, provides a comprehensive comparison of this compound with other Nurr1 agonists and alternative therapeutic strategies currently under investigation for Parkinson's disease, based on available preclinical and clinical data.
This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the current landscape of disease-modifying therapies for Parkinson's.
Overview of this compound
This compound is a brain-penetrant, optimized agonist of the nuclear receptor Nurr1. Nurr1 is a critical transcription factor for the development, maintenance, and survival of dopaminergic neurons, the primary cell type lost in Parkinson's disease. The initial study, published in Nature Communications, demonstrated that this compound exhibits potent neuroprotective effects in both in vitro and in vivo models of Parkinson's disease.
The proposed mechanism of action for this compound involves the activation of Nurr1, leading to the transcription of genes involved in dopamine (B1211576) synthesis and handling, as well as the suppression of neuroinflammatory pathways in microglia and astrocytes.
Comparative Analysis of Nurr1 Agonists
While direct replication studies of this compound are pending, a comparison with other Nurr1 agonists provides valuable context for its potential therapeutic efficacy.
| Compound | Development Stage | Preclinical Models | Key Findings |
| This compound | Preclinical | MPTP and α-synuclein overexpression mouse models | Potent neuroprotection of dopaminergic neurons, reduction of neuroinflammation, and improvement in motor and non-motor deficits. |
| HL192 (ATH-399A) | Phase 1 Clinical Trial | Not specified in detail | Aims to activate Nurr1 to increase dopamine levels and prevent nerve cell death. Phase 1 trial in healthy volunteers was successfully completed, showing good safety and tolerability. |
| SA00025 | Preclinical | 6-OHDA rat model with neuroinflammation | Demonstrated neuroprotection of dopaminergic neurons and anti-inflammatory effects. |
| Amodiaquine & Chloroquine | Preclinical (Repurposed Drugs) | Rat model of Parkinson's disease | Identified as Nurr1 agonists, showing improvement in behavioral deficits. Chloroquine has also been shown to modulate autophagy and neuroinflammation in MPTP mouse models.[1][2] |
Comparison with Alternative Therapeutic Strategies
Beyond Nurr1 agonism, several other promising therapeutic avenues are being explored for Parkinson's disease. This section compares this compound to leading alternative strategies in clinical development.
| Therapeutic Strategy | Example Compound | Mechanism of Action | Development Stage | Reported Efficacy |
| Nurr1 Agonism | This compound | Activates the nuclear receptor Nurr1 to protect dopaminergic neurons and reduce neuroinflammation. | Preclinical | Significant neuroprotection and functional recovery in mouse models. |
| α-Synuclein Targeting | Prasinezumab | Monoclonal antibody designed to bind and clear aggregated α-synuclein, preventing its cell-to-cell spread. | Phase 2 Clinical Trial | Showed a reduction in motor progression in a subgroup of patients with rapidly progressing disease.[3][4] |
| LRRK2 Inhibition | BIIB122 | Inhibits the kinase activity of Leucine-rich repeat kinase 2 (LRRK2), a gene linked to both familial and sporadic Parkinson's disease. | Phase 2 Clinical Trial | Phase 1 studies showed good safety and target engagement.[5][6] Currently in Phase 2 trials to assess efficacy.[7][8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the primary this compound study are summarized below.
In Vitro Nurr1 Activation Assays
-
Luciferase Reporter Assay: Human embryonic kidney 293T (HEK293T) cells were co-transfected with a Nurr1 expression vector and a luciferase reporter plasmid containing Nurr1 binding elements. Cells were then treated with this compound or other compounds. The level of luciferase expression was measured to determine the extent of Nurr1 transcriptional activation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay was used to confirm the direct binding of this compound to the Nurr1 ligand-binding domain (LBD). The assay measures the competition between a fluorescently labeled Nurr1 ligand and the test compound for binding to the LBD.
Animal Models of Parkinson's Disease
-
MPTP Mouse Model: This is a widely used toxin-based model that induces acute loss of dopaminergic neurons. C57BL/6 mice were administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonian pathology. A cohort of these mice was treated with this compound to assess its neuroprotective effects.
-
α-Synuclein Overexpression Mouse Model: This model utilizes adeno-associated virus (AAV) to overexpress human wild-type α-synuclein in the substantia nigra of mice, leading to a more progressive neurodegeneration that mimics the pathology of Parkinson's disease. The efficacy of this compound was evaluated in this model to assess its disease-modifying potential.
Behavioral and Immunohistochemical Analyses
-
Motor Function Tests: A battery of tests, including the cylinder test, pole test, and rotarod test, were used to evaluate motor coordination and balance in the animal models.
-
Immunohistochemistry: Brain sections from the animal models were stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuroprotection. Markers for microglia and astrocytes were also used to assess the level of neuroinflammation.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action in dopaminergic neurons.
Experimental Workflow for Preclinical Studies
Caption: Workflow of this compound preclinical evaluation.
Logical Relationship of Therapeutic Strategies
Caption: Key therapeutic targets in Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Prasinezumab slows motor progression in rapidly progressing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]
- 6. LRRK2 Inhibition by BIIB122 in Healthy Participants and Patients with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurologylive.com [neurologylive.com]
- 8. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
- 9. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
Assessing the Disease-Modifying Potential of 4A7C-301 in Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Nurr1 agonist, 4A7C-301, and its potential as a disease-modifying therapy for Parkinson's disease (PD). The information presented herein is based on preclinical data and is intended to offer an objective assessment of this compound's performance against other therapeutic alternatives.
Introduction to this compound
This compound is a brain-penetrant agonist of the nuclear receptor Nurr1 (also known as NR4A2).[1] Nurr1 is a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic neurons, the primary cell type lost in Parkinson's disease.[2][3] By activating Nurr1, this compound aims to provide neuroprotection and potentially slow or halt the progression of the disease.[1] It was developed through a systematic medicinal chemistry effort that generated over 570 derivatives of the 4-amino-7-chloroquinoline (4A7C) scaffold, which is shared by other known Nurr1 agonists like chloroquine (B1663885) and amodiaquine.[4]
Mechanism of Action: The Nurr1 Signaling Pathway
Nurr1 activation by this compound is believed to initiate a cascade of events that promote the survival and function of dopaminergic neurons. This includes the transcriptional regulation of genes involved in dopamine (B1211576) synthesis and transport, as well as neuroprotective and anti-inflammatory responses.
Preclinical Efficacy of this compound
The disease-modifying claims of this compound are supported by robust preclinical data from in vitro and in vivo models of Parkinson's disease.
In Vitro Neuroprotection
In primary ventral mesencephalic neuron-glia co-cultures, this compound demonstrated significant neuroprotective effects against toxins that mimic environmental and genetic risk factors for PD.
| Assay | Toxin | This compound Concentration | Outcome |
| TH+ Neuron Survival | MPP+ (1µM) | 100 nM | ~80% survival |
| TH+ Neuron Survival | LPS (10ng/ml) | 100 nM | ~90% survival |
In Vivo Efficacy in a Neurotoxin-Induced Mouse Model of Parkinson's Disease
In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, which induces acute loss of dopaminergic neurons, this compound treatment led to significant improvements in motor function.
| Behavioral Test | Vehicle Control (MPTP) | This compound (5 mg/kg) + MPTP | Levodopa (50 mg/kg) + MPTP |
| Rotarod (latency to fall, s) | ~100 s | ~250 s | ~250 s |
| Pole Test (time to turn, s) | ~5 s | ~2 s | ~2 s |
| Cylinder Test (% contralateral paw use) | ~20% | ~45% | ~45% |
In Vivo Efficacy in a Genetic Mouse Model of Parkinson's Disease
In a more progressive model using adeno-associated virus (AAV) to overexpress human alpha-synuclein (B15492655) (α-syn), a key protein in PD pathology, this compound demonstrated neuroprotection and functional recovery.
| Parameter | AAV-αSyn + Vehicle | AAV-αSyn + this compound (5 mg/kg) |
| TH+ Neuron Count in Substantia Nigra | ~4,000 | ~7,000 |
| Cylinder Test (% contralateral paw use) | ~25% | ~40% |
Comparison with Alternative Disease-Modifying Therapies
Several other therapeutic strategies are under investigation for their potential to modify the course of Parkinson's disease. This section provides a comparison based on available preclinical data.
| Therapeutic Agent | Target/Mechanism | Preclinical Model(s) | Key Preclinical Findings |
| This compound | Nurr1 Agonist | MPTP mouse, AAV-α-synuclein mouse | Protects dopaminergic neurons, improves motor and non-motor deficits. |
| Prasinezumab | α-synuclein antibody | Transgenic mouse models of α-synucleinopathy | Reduced neuronal and synaptic loss, improved cognitive and motor behaviors.[5] |
| UCB0599 | α-synuclein misfolding inhibitor | Line 61 transgenic mouse model | Dose-dependent decreases in total and aggregated α-synuclein, improved motor function.[6] |
| BIIB122 (DNL151) | LRRK2 inhibitor | Not specified in readily available abstracts | Generally well tolerated in Phase 1 studies. |
| BIA 28-6156 | GCase activator | Not specified in readily available abstracts | Restores glycosphingolipid metabolism and lysosomal function in cell-based and animal models.[7] |
| Levodopa | Dopamine precursor (symptomatic treatment) | MPTP mouse | Ameliorated behavioral deficits.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MPTP-Induced Mouse Model of Parkinson's Disease
References
- 1. Nurr1 regulates Top IIβ and functions in axon genesis of mesencephalic dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase II Study to Evaluate the Safety and Efficacy of Prasinezumab in Early Parkinson's Disease (PASADENA): Rationale, Design, and Baseline Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. bial.com [bial.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Neuroprotective Agents: 4A7C-301 and Other Promising Candidates
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective therapies for devastating neurodegenerative disorders like Parkinson's disease remains a critical challenge in modern medicine. This guide provides a detailed, data-driven comparison of 4A7C-301, a novel Nurr1 agonist, with other neuroprotective agents possessing diverse mechanisms of action. The information presented herein is intended to be an objective resource to inform further research and drug development efforts in the field of neuroprotection.
Overview of Compared Neuroprotective Agents
This comparison focuses on this compound and four other neuroprotective agents, selected for their distinct mechanisms of action and relevance to neurodegenerative disease research.
-
This compound: An optimized, brain-penetrant agonist of the nuclear receptor Nurr1, which plays a crucial role in the development, maintenance, and survival of dopaminergic neurons.[1][2]
-
Glial Cell Line-Derived Neurotrophic Factor (GDNF): A potent neurotrophic factor that promotes the survival, growth, and functional recovery of dopaminergic neurons.[3]
-
P7C3: A proneurogenic and neuroprotective aminopropyl carbazole (B46965) that enhances the activity of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][4]
-
Tauroursodeoxycholic Acid (TUDCA): A hydrophilic bile acid that acts as a chemical chaperone, reducing endoplasmic reticulum (ER) stress and inhibiting apoptosis.[5][6]
-
Exenatide: A glucagon-like peptide-1 (GLP-1) receptor agonist, originally developed for type 2 diabetes, which has demonstrated neuroprotective effects through various proposed mechanisms, including anti-inflammatory and pro-survival signaling.[7][8]
Mechanism of Action
The distinct mechanisms by which these agents exert their neuroprotective effects are crucial for understanding their potential therapeutic applications and for designing combinatorial strategies.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with each neuroprotective agent.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Nurr1 agonist | Probechem Biochemicals [probechem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiologics.com [cellbiologics.com]
- 7. Cellular Models of Alpha-Synuclein Aggregation: What Have We Learned and Implications for Future Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis [jcancer.org]
Validating the specificity of 4A7C-301 for Nurr1 over other nuclear receptors
For researchers, scientists, and drug development professionals, the validation of a compound's specificity is paramount. This guide provides a comprehensive comparison of 4A7C-301, a potent agonist of the nuclear receptor Nurr1 (also known as NR4A2), against other nuclear receptors. The data presented herein demonstrates the high selectivity of this compound for Nurr1, a critical target in the development of therapeutics for neurodegenerative diseases.
This compound has emerged as a promising small molecule for its ability to activate Nurr1, a key transcription factor involved in the development, maintenance, and survival of dopaminergic neurons. Its specificity is crucial to minimize off-target effects and ensure a focused therapeutic action. This guide summarizes the experimental data validating the specificity of this compound for Nurr1 over other nuclear receptors, including members of the same NR4A subfamily (Nur77 and Nor1) and other major nuclear receptors such as LXR, FXR, RXR, and PPARγ.
Quantitative Comparison of this compound Activity
The following tables summarize the quantitative data from various assays, highlighting the specificity of this compound for Nurr1.
Table 1: Binding Affinity of this compound for Nurr1 Ligand-Binding Domain (LBD)
| Assay Type | Ligand | IC50 (nM) | Reference |
| Radioligand Competition Assay ([³H]-CQ) | This compound | 48.22 ± 22.05 | [1] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | This compound | 107.71 ± 14.14 | [1] |
Table 2: Transcriptional Activation of Nurr1 by this compound
| Cell Line | Assay Configuration | EC50 (µM) | Reference |
| SK-N-BE(2)C | Nurr1-LBD | 7-8 | [1] |
| SK-N-BE(2)C | Full-length Nurr1 | 50-70 | [1] |
| N27-A (dopaminergic) | Not Specified | ~0.2 | [1] |
Table 3: Specificity of this compound against other NR4A Family Members
| Nuclear Receptor | Fold Activation by this compound (20 µM) | Positive Control | Reference |
| Nurr1 (NR4A2) | ~13-14 fold | - | [1] |
| Nor1 (NR4A3) | ~3-4 fold | Prostaglandin A1 | [1] |
| Nur77 (NR4A1) | No activation | Cytosporone B | [1] |
Table 4: Specificity of the 4A7C Scaffold Against Other Nuclear Receptors
While direct quantitative data for this compound against a broader panel of nuclear receptors is not extensively published, studies on compounds sharing the same 4-amino-7-chloroquinoline (4A7C) scaffold, such as amodiaquine (B18356) (AQ) and chloroquine (B1663885) (CQ), provide strong evidence of specificity.
| Nuclear Receptor | Activation by AQ (30 µM) or CQ (100 µM) | Positive Control | Reference |
| Glucocorticoid Receptor (GR) | No activation | Dexamethasone | [2] |
| Retinoid X Receptor-α (RXRα) | No activation | Retinoic Acid | [2] |
| Liver X Receptor-α (LXRα) | No activation | GW3965 | [2] |
| Peroxisome Proliferator-Activated Receptor-α (PPARα) | No activation | GW7647 | [2] |
| Peroxisome Proliferator-Activated Receptor-γ (PPARγ) | No activation | GW1929 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation.
Luciferase Reporter Gene Assay for Transcriptional Activation
This assay measures the ability of a compound to activate a specific nuclear receptor, leading to the expression of a luciferase reporter gene.
Methodology:
-
Cell Culture and Transfection: Human neuroblastoma SK-N-BE(2)C cells are cultured in appropriate media. Cells are then transiently transfected with two plasmids:
-
An expression vector containing the full-length nuclear receptor or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor (e.g., Nurr1 response element - NBRE).
-
-
Compound Treatment: After transfection, cells are treated with varying concentrations of this compound or control compounds.
-
Cell Lysis and Luciferase Measurement: Following an incubation period, cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a control (e.g., Renilla luciferase expressed from a co-transfected plasmid) to account for variations in transfection efficiency and cell number. The fold activation is calculated relative to vehicle-treated cells.
Caption: Workflow for Luciferase Reporter Gene Assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to a nuclear receptor's ligand-binding domain (LBD) in a high-throughput format.
Methodology:
-
Reagent Preparation:
-
Nurr1-LBD: Recombinant Nurr1-LBD, typically tagged (e.g., with GST or His), is prepared.
-
Fluorescent Ligand (Tracer): A ligand for Nurr1 is labeled with a fluorescent probe (e.g., hydroxy-chloroquine-fluorescein).
-
Antibody-Fluorophore Conjugate: An antibody specific to the tag on Nurr1-LBD is conjugated to a FRET donor fluorophore (e.g., Terbium cryptate).
-
-
Assay Reaction: The tagged Nurr1-LBD, the fluorescent tracer, and the antibody-fluorophore conjugate are incubated together in a microplate well. In the absence of a competitor, the tracer binds to the LBD, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal.
-
Competition: this compound is added at various concentrations. If it binds to the Nurr1-LBD, it will displace the fluorescent tracer, leading to a decrease in the FRET signal.
-
Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The decrease in the FRET signal is plotted against the concentration of this compound to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.
Caption: Principle of TR-FRET Competitive Binding Assay.
Conclusion
The collective experimental evidence strongly supports the high specificity of this compound as an agonist for the nuclear receptor Nurr1. Quantitative binding and transcriptional activation assays demonstrate its potent and selective interaction with Nurr1 over other members of the NR4A subfamily. Furthermore, data from related compounds sharing the same chemical scaffold indicate a lack of activity against a broader panel of nuclear receptors, suggesting a favorable off-target profile for this compound. These findings validate this compound as a valuable tool for studying Nurr1 function and as a promising lead compound for the development of targeted therapies for Parkinson's disease and other neurodegenerative disorders.
References
A Comparative Preclinical Meta-Analysis of 4A7C-301 and Related Nurr1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for 4A7C-301, a novel Nurr1 agonist, and its parent compound, chloroquine (B1663885). The data is compiled from the seminal study, "An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models," and is intended to offer an objective overview of the compound's performance and potential as a therapeutic agent for Parkinson's disease.
Executive Summary
This compound is a brain-penetrant Nurr1 agonist developed from a 4-amino-7-chloroquinoline (4A7C) scaffold, which it shares with compounds like chloroquine (CQ), amodiaquine, and glafenine.[1][2] Preclinical studies demonstrate that this compound exhibits potent neuroprotective effects in both in vitro and in vivo models of Parkinson's disease (PD).[2][3] It has been shown to activate the transcriptional function of Nurr1, a nuclear receptor crucial for the development and maintenance of midbrain dopamine (B1211576) neurons, more effectively than its parent compounds.[2][4] Notably, this compound has shown efficacy in improving motor and non-motor deficits in animal models of PD without inducing dyskinesia-like behaviors, a common side effect of current treatments.[2][5]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data from preclinical studies comparing this compound and chloroquine.
Table 1: In Vitro Comparison of this compound and Chloroquine
| Parameter | This compound | Chloroquine (CQ) | Key Findings |
| Nurr1 Activation (EC50) | 6.53 µM | 50.25 µM | This compound is significantly more potent in activating Nurr1.[4] |
| Max Fold Induction of Nurr1 Activity | 18.12-fold | Lower than this compound | This compound demonstrates superior efficacy in inducing Nurr1 transcriptional activity. |
| Neuroprotection against MPP+ toxicity | Potent protection | Moderate protection | This compound offers more robust neuroprotection in a cellular model of Parkinson's disease.[4] |
| Effect on Autophagy | Restores impaired autophagy | Inhibits autophagy | Unlike CQ, this compound does not inhibit the crucial cellular process of autophagy.[5][6] |
Table 2: In Vivo Comparison of this compound and Chloroquine in a Parkinson's Disease Mouse Model
| Parameter | This compound (5 mg/kg/day) | Chloroquine (CQ) (40 mg/kg/day) | Levodopa (50 mg/kg/day) | Key Findings |
| Improvement in Motor Deficits (Rotarod, Pole, Cylinder tests) | Significant improvement | Partial improvement | Significant improvement | This compound shows greater potency than CQ in improving motor function. |
| Improvement in Non-motor Deficits (Olfactory discrimination) | Significant improvement | Partial improvement | No improvement | This compound effectively addresses non-motor symptoms of Parkinson's disease.[6] |
| Dyskinesia-like Behaviors | Not observed | Not reported | Can induce dyskinesia | This compound demonstrates a favorable side effect profile in this model.[2][5] |
| Protection of Dopamine Neurons | Robust protection | Moderate protection | Symptomatic relief, no protection | This compound exhibits disease-modifying potential by protecting dopamine neurons.[2] |
Experimental Protocols
Key In Vitro Experiments
-
Luciferase Reporter Assays: SK-N-BE(2)C cells were co-transfected with a GAL4-Nurr1-LBD (ligand-binding domain) expression vector and a UAS-luciferase reporter vector. Cells were then treated with varying concentrations of this compound or chloroquine to measure the activation of Nurr1 transcriptional activity via luciferase luminescence.
-
Neuroprotection Assay: Primary ventral mesencephalic neurons were treated with the neurotoxin MPP+ to induce dopaminergic cell death. The neuroprotective effects of this compound and chloroquine were assessed by quantifying the survival of tyrosine hydroxylase-positive (TH+) neurons.
-
Autophagy Flux Assay: HeLa cells stably expressing tandem mRFP-GFP-LC3 were used. This system allows for the visualization of autophagosome to autolysosome maturation. Cells were treated with MPP+ in the presence or absence of this compound or chloroquine, and the formation of autophagosomes (yellow puncta) and autolysosomes (red puncta) was quantified by fluorescence microscopy.
Key In Vivo Experiments
-
MPTP-Induced Mouse Model of Parkinson's Disease: Male C57BL/6 mice were administered MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonism. Following MPTP administration, mice were treated daily with this compound, chloroquine, or Levodopa.
-
Behavioral Testing:
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To measure bradykinesia.
-
Cylinder Test: To evaluate forelimb akinesia.
-
Olfactory Discrimination Test: To assess non-motor olfactory deficits.
-
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the density of dopaminergic fibers in the striatum.
Signaling Pathways and Experimental Workflows
Nurr1 Signaling Pathway in Dopaminergic Neurons
Caption: Mechanism of action of this compound via Nurr1 activation in dopaminergic neurons.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for preclinical in vivo testing of this compound in a mouse model of Parkinson's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurobiology.lu.se [neurobiology.lu.se]
- 4. news-medical.net [news-medical.net]
- 5. The role of NURR1 in metabolic abnormalities of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
Safety Operating Guide
Proper Disposal of 4A7C-301: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides guidance on the proper disposal procedures for 4A7C-301, a Nurr1 agonist utilized in neuroprotective research.[1] Due to the absence of publicly available, specific disposal protocols for this compound, this guide emphasizes the importance of consulting the Safety Data Sheet (SDS) and adhering to general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before handling or preparing for disposal, it is imperative to recognize that this compound should be treated as a hazardous substance.[2] Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat. Avoid inhalation, ingestion, or contact with skin and eyes.[2] In case of exposure, wash the affected area thoroughly.[2]
The Critical Role of the Safety Data Sheet (SDS)
The most crucial step in determining the correct disposal procedure for this compound is to obtain and review the complete Safety Data Sheet (SDS) from the chemical supplier.[2][3] The SDS is a comprehensive document that provides detailed information regarding the chemical's properties, hazards, handling, storage, and, most importantly, disposal considerations. Chemical manufacturers like MedChem Express, Cayman Chemical, and InvivoChem provide an SDS upon purchase or request.[1][3][4][5]
General Disposal Guidelines for Chemical Waste
In the absence of specific instructions from the SDS, the following general principles for the disposal of chemical waste should be applied. These are based on standard laboratory safety practices and are not a substitute for the specific guidance found in the SDS.
Waste Characterization and Segregation:
-
Identify the Waste Stream: Determine if the this compound waste is in a solid form or dissolved in a solvent.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Improper mixing can lead to hazardous reactions.
Disposal Workflow:
The decision-making process for the proper disposal of this compound should follow a clear, logical progression to ensure safety and compliance.
Figure 1. Logical workflow for the safe disposal of this compound.
Quantitative Data Summary:
As specific quantitative data for the disposal of this compound is not publicly available, the following table provides a template for the types of information that should be sought from the SDS and your institution's EHS guidelines.
| Parameter | Guideline | Source |
| pH Range for Neutralization | To be determined based on the chemical properties outlined in the SDS. | Safety Data Sheet (SDS) |
| Concentration Limits | Maximum allowable concentration for disposal via specific routes (e.g., sewer) will be defined by local regulations. | Local Regulatory Agencies, EHS |
| Compatible Solvents | A list of solvents in which this compound can be safely dissolved for disposal. This compound is soluble in ethanol, DMSO, and DMF.[2] | Safety Data Sheet (SDS) |
| Storage Temperature | Recommended temperature for storing the waste prior to disposal. The pure compound is stored at -20°C.[2] | Safety Data Sheet (SDS), Product Info |
Experimental Protocols Referenced in Safety Literature
Currently, there are no publicly available experimental protocols specifically for the disposal of this compound. The research literature focuses on its synthesis and biological activity, such as its effects in Parkinson's disease models.[6][7] Disposal methods would be considered standard laboratory procedures and, as such, are typically detailed in internal institutional protocols and the manufacturer's SDS rather than in research publications.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Others 13 | | Invivochem [invivochem.com]
- 5. This compound-Nurr1 Agonist - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
